1-(3,5,6-Trimethylpyrazin-2-yl)ethanone
Description
Structure
3D Structure
Properties
CAS No. |
125186-38-1 |
|---|---|
Molecular Formula |
C9H12N2O |
Molecular Weight |
164.2 g/mol |
IUPAC Name |
1-(3,5,6-trimethylpyrazin-2-yl)ethanone |
InChI |
InChI=1S/C9H12N2O/c1-5-6(2)11-9(8(4)12)7(3)10-5/h1-4H3 |
InChI Key |
HTNWCVJHJDVKBT-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(C(=N1)C)C(=O)C)C |
Canonical SMILES |
CC1=C(N=C(C(=N1)C)C(=O)C)C |
Synonyms |
Ethanone, 1-(trimethylpyrazinyl)- (9CI) |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 1-(3,5,6-Trimethylpyrazin-2-yl)ethanone: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of a plausible synthetic pathway for 1-(3,5,6-trimethylpyrazin-2-yl)ethanone, a substituted pyrazine of interest in various chemical and pharmaceutical research fields. Due to the limited direct literature on the synthesis of this specific molecule, this guide outlines a feasible two-step approach based on established chemical principles for the synthesis of related compounds. The proposed pathway involves the initial synthesis of the 2,3,5-trimethylpyrazine core, followed by its acylation to introduce the acetyl group.
Proposed Synthesis Pathway
The synthesis of this compound can be logically approached in two primary stages:
-
Formation of the Trimethylpyrazine Core: Synthesis of 2,3,5-trimethylpyrazine from acyclic precursors.
-
Acylation of the Pyrazine Ring: Introduction of an acetyl group onto the 2,3,5-trimethylpyrazine backbone.
Caption: Proposed two-step synthesis pathway for this compound.
Step 1: Synthesis of 2,3,5-Trimethylpyrazine
The formation of the 2,3,5-trimethylpyrazine ring can be achieved through the condensation of a dicarbonyl compound with a diamine, followed by dehydrogenation. A representative method is adapted from patent literature describing the synthesis of alkylpyrazines.
Experimental Protocol
Materials:
-
3-Hydroxy-2-butanone (Acetoin)
-
1,2-Propanediamine
-
Dehydrogenation catalyst (e.g., Zinc oxide)
-
Water
-
Solvent for extraction (e.g., Diethyl ether)
Procedure:
-
Condensation: In a reaction vessel equipped with a cooling system, 1,2-propanediamine (220 g) is dissolved in water (150 ml). The solution is cooled to a temperature between 0-15°C.
-
3-hydroxy-2-butanone (250 g) is added dropwise to the cooled solution while maintaining the temperature in the specified range.
-
After the addition is complete, the mixture is stirred for approximately 30 minutes to form the dihydropyrazine intermediate.
-
Dehydrogenation: The reaction mixture containing the intermediate is then passed through a fixed-bed reactor packed with a zinc oxide catalyst. The reactor is maintained at a temperature of 340-370°C.
-
The product is collected, and the aqueous layer is extracted with diethyl ether (3 x 100 ml).
-
The organic extracts are combined, and the solvent is removed by distillation to yield 2,3,5-trimethylpyrazine.
Quantitative Data
| Parameter | Value |
| Reactants | |
| 3-Hydroxy-2-butanone | 250 g |
| 1,2-Propanediamine | 220 g |
| Water | 150 ml |
| Reaction Conditions | |
| Condensation Temperature | 0-15 °C |
| Condensation Time | 0.5 h |
| Dehydrogenation Temperature | 340-370 °C |
| Catalyst | Zinc oxide |
Step 2: Acylation of 2,3,5-Trimethylpyrazine
The introduction of an acetyl group onto the electron-rich pyrazine ring is proposed to proceed via a Friedel-Crafts-type acylation. It is important to note that the basic nitrogen atoms in the pyrazine ring can complex with the Lewis acid catalyst, potentially hindering the reaction. Therefore, careful selection of the catalyst and reaction conditions is crucial.
Experimental Protocol (Proposed)
Materials:
-
2,3,5-Trimethylpyrazine
-
Acetic anhydride
-
Lewis acid catalyst (e.g., Aluminum chloride, AlCl₃)
-
Inert solvent (e.g., Dichloromethane, Nitrobenzene)
Procedure:
-
Catalyst Complexation: In a flame-dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), the Lewis acid catalyst (e.g., AlCl₃) is suspended in a dry, inert solvent.
-
2,3,5-trimethylpyrazine is added to the suspension, and the mixture is stirred to allow for the formation of a complex.
-
Acylation: Acetic anhydride is added to the reaction mixture.
-
The reaction is heated to a suitable temperature (this may require optimization, potentially ranging from room temperature to reflux) and monitored for completion by a suitable analytical technique (e.g., TLC or GC-MS).
-
Work-up: Upon completion, the reaction is cautiously quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
The aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, then dried over an anhydrous drying agent (e.g., sodium sulfate).
-
The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as column chromatography or distillation, to afford this compound.
Quantitative Data (Illustrative)
| Parameter | Value (To be determined experimentally) |
| Reactants | |
| 2,3,5-Trimethylpyrazine | 1.0 eq |
| Acetic Anhydride | 1.1 - 1.5 eq |
| Lewis Acid (e.g., AlCl₃) | 1.1 - 2.0 eq |
| Reaction Conditions | |
| Temperature | Optimization required |
| Time | Optimization required |
| Yield | To be determined |
Logical Workflow for Synthesis and Purification
Caption: General experimental workflow for the synthesis and purification of the target compound.
Concluding Remarks for the Scientific Audience
The outlined synthetic pathway provides a robust framework for the laboratory-scale preparation of this compound. Researchers should be aware that the acylation step, in particular, may require empirical optimization of reaction parameters, including the choice of Lewis acid, solvent, temperature, and reaction time, to achieve satisfactory yields and minimize potential side reactions. The provided protocols are based on analogous transformations and serve as a strong starting point for further investigation and process development in the synthesis of this and related pyrazine derivatives. Careful monitoring of the reaction progress and thorough characterization of the final product are paramount to ensure the desired outcome.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Biological Activity of Substituted Pyrazine Compounds
Pyrazine, a six-membered heterocyclic aromatic ring with two nitrogen atoms at the 1 and 4 positions, serves as a vital scaffold in medicinal chemistry.[1] The structural versatility of the pyrazine ring allows for extensive substitution, leading to a diverse range of derivatives with significant pharmacological properties.[2] These compounds have been extensively studied and are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic effects.[3][4][5] This guide provides a technical overview of the key biological activities of substituted pyrazine compounds, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Anticancer Activity
Pyrazine derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against various human cancer cell lines.[1] Their mechanisms of action often involve the inhibition of critical cellular signaling pathways, such as those involving protein kinases, leading to the induction of apoptosis and cell cycle arrest.[6][7]
Quantitative Anticancer Data
The cytotoxic effects of various substituted pyrazine compounds are typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. A lower IC₅₀ value indicates greater potency. The data below summarizes the activity of several pyrazine derivatives against different cancer cell lines.
| Compound Class/Reference Example | Substitution Pattern | Target Cell Line(s) | IC₅₀ (μM) | Reference |
| Cinnamic acid–pyrazine hybrids | Piperlongumine–ligustrazine derivatives | HCT116 | 3.19–8.90 | [3][5] |
| Chalcone–pyrazine derivatives | Varied aryl substitutions | A549, Colo-205, MCF-7, DU-145 | 0.012–0.33 | [5] |
| Ligustrazine-platinum (IV) complexes | Chalketone-modified | A549, PANC-1, HCT116, etc. | 0.93–7.29 | [5] |
| Pyrazolo[3,4-b]pyrazines | Acetyl and chalcone derivatives | MCF-7 | 9.42 | [8] |
| Imidazo[1,2-a]pyrazine derivative (12b) | Tertiary butylamine and phenylamine | Hep-2, HepG2, MCF-7, A375 | 11–13 | [9] |
| Pyrazoline derivative (11) | Oxadiazole-substituted | AsPC-1, U251 | 11.9–16.8 | [10] |
Signaling Pathway Inhibition: SHP2
Certain pyrazine compounds function as allosteric inhibitors of Src homology region 2 domain-containing phosphatase 2 (SHP2), a non-receptor protein tyrosine phosphatase.[11] SHP2 is a key component in the RAS/MAPK signaling pathway, which is often dysregulated in various cancers. Inhibition of SHP2 can block tumor cell proliferation and survival.[2][11]
References
- 1. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and In Vitro Activity of Pyrazine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents [mdpi.com]
- 11. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Thermochemical Properties of Pyrazine Ethanone Derivatives
This technical guide provides a comprehensive overview of the thermochemical properties of pyrazine ethanone derivatives, with a primary focus on 2-acetylpyrazine. Pyrazine derivatives are significant heterocyclic compounds utilized as key intermediates in the pharmaceutical and flavor industries.[1][2] A thorough understanding of their thermochemical properties, such as enthalpy of formation and vaporization, is crucial for process design, safety analysis, and the optimization of chemical reactions.[3][4]
Quantitative Thermochemical Data
Table 1: Physicochemical Properties of 2-Acetylpyrazine (CAS: 22047-25-2)
| Property | Value | Units |
| Molecular Formula | C₆H₆N₂O | - |
| Molecular Weight | 122.12 | g/mol |
| Melting Point | 75.0 - 80.0 | °C |
| Boiling Point | 188.0 - 213.0 | °C (at 760 mmHg) |
| Vapor Pressure | 0.188 | mmHg (at 25 °C) |
| Appearance | White to pale yellow crystalline powder | - |
[Sources: 2, 3, 12, 15]
Table 2: Selected Thermochemical Properties of Pyrazine (CAS: 290-37-9)
| Property | Value | Units |
| Molar Mass | 80.09 | g/mol |
| Melting Point | 52 | °C |
| Boiling Point | 115 | °C |
| Standard Molar Enthalpy of Vaporization (ΔvapH°) | 40.5 ± 1.7 | kJ/mol |
| Standard Molar Enthalpy of Fusion (ΔfusH) | 14.78 | kJ/mol |
[Sources: 14, 16]
Experimental Protocols for Thermochemical Analysis
The determination of thermochemical properties for pyrazine derivatives relies on several key experimental techniques. These methods provide the data necessary to derive enthalpies of phase transitions (fusion, vaporization, sublimation) and formation.[4]
Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is widely applied to determine the enthalpy of fusion (melting) and to assess the purity of crystalline organic compounds.[5][6]
General Protocol:
-
Sample Preparation: A small, precisely weighed sample (typically 1-3 mg) of the pyrazine derivative is encapsulated in an aluminum pan.[6]
-
Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.
-
Thermal Program: The cell is heated at a constant, slow rate (e.g., 2.5 °C/min) through the compound's melting range.[6]
-
Data Acquisition: The instrument records the heat flow to the sample relative to the reference as a function of temperature. The melting of the sample appears as an endothermic peak on the DSC trace.
-
Data Analysis: The area under the melting peak is integrated to calculate the enthalpy of fusion (ΔHfus). The shape of the peak can be analyzed using the van't Hoff equation to determine the molar purity of the sample.[6]
Transpiration Method for Vapor Pressure and Enthalpy of Vaporization/Sublimation
The transpiration method is a reliable technique for measuring the low vapor pressures of solids and liquids at various temperatures.[7] The standard molar enthalpies of vaporization (ΔvapH°) or sublimation (ΔsubH°) are then derived from the temperature dependence of these vapor pressures using the Clausius-Clapeyron equation.[4][7]
General Protocol:
-
Apparatus Setup: A stream of an inert carrier gas (e.g., nitrogen) is passed through a purification system and then into a thermostatically controlled saturator containing the pyrazine sample.[7][8]
-
Saturation: The carrier gas flows over the sample at a sufficiently low rate to ensure it becomes saturated with the sample's vapor, establishing equilibrium.[8]
-
Condensation: The gas-vapor mixture exits the saturator and is passed through a condenser or a trap where the vapor is collected and its quantity (mass) is determined.
-
Flow Measurement: The total volume of the carrier gas that passed through the saturator is precisely measured.
-
Calculation: The partial pressure (p) of the sample at the given temperature (T) is calculated from the mass of the condensed vapor and the volume of the carrier gas.
-
Enthalpy Determination: The experiment is repeated at several different temperatures. The natural logarithm of the vapor pressure (ln p) is plotted against the inverse of the absolute temperature (1/T). The slope of this plot is equal to -ΔH/R (where R is the gas constant), allowing for the calculation of the enthalpy of vaporization or sublimation.[7]
Caption: Experimental workflow for the transpiration method.
Bomb Calorimetry for Enthalpy of Combustion and Formation
For nitrogen-containing organic compounds, a rotating-bomb or static-bomb calorimeter is used to measure the constant-volume energy of combustion (ΔcU).[9][10] From this value, the standard enthalpy of combustion (ΔcH°) and subsequently the standard enthalpy of formation (ΔfH°) can be derived using Hess's Law.[9][11]
General Protocol:
-
Sample Preparation: A pellet of the solid sample (less than 1 gram) is weighed accurately and placed in a crucible inside the "bomb" vessel.[12] A fuse wire of known length is attached to the electrodes, making contact with the sample.
-
Bomb Charging: The bomb is sealed and flushed before being pressurized with pure oxygen to approximately 30 atm.[12][13]
-
Calorimeter Assembly: The charged bomb is submerged in a precise mass of water in the calorimeter bucket. The entire assembly is placed within an insulating jacket.[14]
-
Ignition: After the system reaches thermal equilibrium, the sample is ignited by passing an electric current through the fuse wire.[15]
-
Temperature Measurement: The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached. The total temperature change (ΔT) is determined.[14]
-
Calculation: The heat released by the combustion is calculated from the temperature change and the previously determined heat capacity of the calorimeter system (bomb, water, etc.). Corrections are applied for the heat of combustion of the fuse wire and for the formation of nitric acid from the nitrogen in the sample and atmosphere.[16] This corrected value gives the constant-volume energy of combustion, which is then used to calculate the standard enthalpy of formation.
Synthesis and Thermochemical Relationships
Understanding the synthesis of these compounds provides context for their purity and potential side products, which is critical for accurate thermochemical measurements. One common method involves the use of a Grignard reagent with 2-cyanopyrazine.[17]
Caption: Synthesis pathway for 2-acetylpyrazine via Grignard reaction.
The various enthalpies of phase transition are interconnected. For any given substance at a specific temperature, the enthalpy of sublimation is the sum of the enthalpies of fusion and vaporization. This fundamental thermodynamic relationship is crucial for cross-validating experimental data obtained from different techniques like DSC and the transpiration method.[4][18]
Caption: Relationship between enthalpies of phase transitions.
References
- 1. parchem.com [parchem.com]
- 2. researchgate.net [researchgate.net]
- 3. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. srd.nist.gov [srd.nist.gov]
- 12. personal.utdallas.edu [personal.utdallas.edu]
- 13. ME 354 Lab - Bomb Calorimeter Experiment [www2.latech.edu]
- 14. youtube.com [youtube.com]
- 15. chemistry.montana.edu [chemistry.montana.edu]
- 16. youtube.com [youtube.com]
- 17. Method for synthesizing 2-acetyl pyrazine - Eureka | Patsnap [eureka.patsnap.com]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Characteristics of 1-(3,5,6-Trimethylpyrazin-2-yl)ethanone
Disclaimer: Direct experimental data for 1-(3,5,6-trimethylpyrazin-2-yl)ethanone is limited in publicly available scientific literature. The following guide is a comprehensive compilation of predicted data based on the known properties of structurally related compounds, such as 2,3,5-trimethylpyrazine and other acetylpyrazines.
Chemical and Physical Properties
The physical and chemical characteristics of this compound are predicted based on the properties of 2,3,5-trimethylpyrazine and acetylpyrazine. These predicted values provide a foundational understanding for researchers and drug development professionals.
| Property | Predicted Value/Information | Source/Basis of Prediction |
| Molecular Formula | C9H12N2O | Based on the chemical structure |
| Molecular Weight | 164.21 g/mol | Calculated from the molecular formula |
| IUPAC Name | 1-(3,5,6-trimethylpyrazin-2-yl)ethan-1-one | Standard chemical nomenclature |
| Appearance | Likely a colorless to pale yellow liquid or solid | Based on the appearance of 2,3,5-trimethylpyrazine (colorless to slightly yellow liquid) and acetylpyrazine (colorless to pale yellow crystals)[1][2] |
| Odor | Expected to have a nutty, roasted, or popcorn-like aroma | Based on the characteristic odors of alkylpyrazines and acetylpyrazines[1][2] |
| Melting Point | Estimated to be in a similar range to acetylpyrazine (75-77 °C) if solid | Based on the melting point of acetylpyrazine[2] |
| Boiling Point | Predicted to be higher than 2,3,5-trimethylpyrazine (171-172 °C) due to the acetyl group | Based on the boiling point of 2,3,5-trimethylpyrazine[3] |
| Solubility | Expected to be soluble in organic solvents and slightly soluble in water | Based on the solubility of 2,3,5-trimethylpyrazine and acetylpyrazine[1][2] |
Spectral Data (Predicted)
The spectral data for this compound can be predicted by analyzing the spectra of its constituent parts: the trimethylpyrazine ring and the acetyl group.
2.1. 1H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the three methyl groups on the pyrazine ring, the single aromatic proton, and the methyl protons of the acetyl group.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyrazine-H | ~8.2-8.5 | Singlet |
| Ring-CH3 | ~2.5 | Singlet |
| Ring-CH3 | ~2.5 | Singlet |
| Ring-CH3 | ~2.5 | Singlet |
| Acetyl-CH3 | ~2.7 | Singlet |
Prediction basis: The chemical shifts of protons on the 2,3,5-trimethylpyrazine ring are around 2.48-2.49 ppm for the methyl groups and 8.14 ppm for the ring proton.[1] The acetyl group protons in acetylpyrazine appear around 2.7 ppm.
2.2. 13C NMR Spectroscopy
The carbon NMR spectrum will display signals for the pyrazine ring carbons, the methyl carbons attached to the ring, the carbonyl carbon, and the acetyl methyl carbon.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~190-200 |
| Pyrazine C (substituted with acetyl) | ~150-155 |
| Pyrazine C (substituted with methyl) | ~148-152 |
| Pyrazine C (substituted with methyl) | ~148-152 |
| Pyrazine C (substituted with methyl) | ~140-145 |
| Ring-CH3 | ~20-22 |
| Acetyl-CH3 | ~25-30 |
Prediction basis: The chemical shifts for 2,3,5-trimethylpyrazine show ring carbons in the range of 140-151 ppm and methyl carbons around 21-22 ppm.[1] The carbonyl carbon of acetylpyrazine is a key indicator.
2.3. Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the aromatic C-H and C=N stretching of the pyrazine ring, as well as a strong C=O stretching band from the ketone.
| Functional Group | Predicted Wavenumber (cm-1) |
| Aromatic C-H stretch | ~3000-3100 |
| Aliphatic C-H stretch | ~2850-3000 |
| C=O stretch (ketone) | ~1680-1700 |
| C=N and C=C stretch (aromatic ring) | ~1400-1600 |
Prediction basis: General ranges for aromatic ketones and the known IR absorptions of pyrazine derivatives.
2.4. Mass Spectrometry
The mass spectrum is predicted to show a molecular ion peak (M+) at m/z 164. The fragmentation pattern would likely involve the loss of a methyl group (M-15) and a characteristic loss of the acetyl group (M-43).
| Fragment | Predicted m/z |
| [M]+ | 164 |
| [M-CH3]+ | 149 |
| [M-COCH3]+ | 121 |
| [C4H3N2]+ (pyrazine ring fragment) | 79 |
Prediction basis: Common fragmentation patterns of ketones and aromatic compounds.[4] The mass spectrum of acetylpyrazine shows a prominent molecular ion peak and fragmentation corresponding to the loss of the acetyl group.[2][5]
Experimental Protocols
3.1. Proposed Synthesis via Grignard Reaction
This protocol is adapted from the synthesis of 2-acetylpyrazine from 2-cyanopyrazine.[6]
Objective: To synthesize this compound from 2-cyano-3,5,6-trimethylpyrazine.
Materials:
-
2-cyano-3,5,6-trimethylpyrazine
-
Magnesium turnings
-
Methyl iodide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous toluene
-
Dilute hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation of Grignard Reagent (Methylmagnesium Iodide):
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small amount of anhydrous diethyl ether or THF.
-
Slowly add a solution of methyl iodide in anhydrous ether/THF from the dropping funnel. The reaction should initiate, indicated by bubbling and a change in color. If the reaction does not start, gentle warming may be required.
-
Once the reaction has started, add the remaining methyl iodide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with 2-cyano-3,5,6-trimethylpyrazine:
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Dissolve 2-cyano-3,5,6-trimethylpyrazine in anhydrous toluene and add it dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether or toluene.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by distillation under reduced pressure.
-
3.2. Experimental Workflow Diagram
Caption: Proposed workflow for the synthesis of this compound.
Potential Biological Activities and Signaling Pathways
While the specific biological activities of this compound have not been reported, the activities of the structurally similar compound tetramethylpyrazine (TMP) suggest potential therapeutic applications. TMP has been shown to possess neuroprotective and anti-inflammatory properties.
4.1. Neuroprotective Effects
Tetramethylpyrazine has been demonstrated to exert neuroprotective effects in various models of neurological disorders. This is often attributed to its ability to modulate specific signaling pathways.
4.1.1. RhoA/ROCK2 Pathway Inhibition
In cerebral ischemia-reperfusion injury, TMP has been shown to inhibit the RhoA/ROCK2 signaling pathway.[7] This inhibition leads to enhanced neuroprotection and plasticity.
Caption: TMP-mediated inhibition of the RhoA/ROCK2 signaling pathway.
4.1.2. PGC-1α/Nrf2 Pathway Activation
In models of Parkinson's disease, tetramethylpyrazine nitrone, a derivative of TMP, has been shown to provide neuroprotection by activating the PGC-1α/Nrf2 pathway, which helps in mitigating oxidative stress and mitochondrial dysfunction.[8]
Caption: Neuroprotection via activation of the PGC-1α/Nrf2 pathway by a TMP derivative.
4.2. Anti-inflammatory Effects
Tetramethylpyrazine has also been investigated for its anti-inflammatory properties, particularly in the context of acute lung injury and spinal cord injury.
4.2.1. HMGB1/TLR4/NF-κB Pathway Inhibition
In lipopolysaccharide-induced acute lung injury, TMP has been found to mitigate the inflammatory response by inhibiting the HMGB1/TLR4/NF-κB signaling pathway.[9]
Caption: TMP's anti-inflammatory action via the HMGB1/TLR4/NF-κB pathway.
4.2.2. TNFR1/IκB-α/NF-κB p65 Pathway Downregulation
Following spinal cord injury, TMP has been shown to inhibit the inflammatory response by downregulating the TNFR1/IκB-α/NF-κB p65 pathway.[10]
Caption: Downregulation of the TNFR1/IκB-α/NF-κB p65 pathway by TMP.
Conclusion
While direct experimental data on this compound is scarce, a comprehensive profile of its physical, chemical, and potential biological properties can be constructed based on well-studied analogous compounds. The provided data and protocols offer a valuable resource for researchers in medicinal chemistry and drug development, paving the way for future synthesis, characterization, and biological evaluation of this compound. The potential for neuroprotective and anti-inflammatory activities, inferred from the actions of tetramethylpyrazine, makes this class of compounds a promising area for further investigation.
References
- 1. Trimethylpyrazine | C7H10N2 | CID 26808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Acetylpyrazine | C6H6N2O | CID 30914 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3,5-trimethyl pyrazine, 14667-55-1 [thegoodscentscompany.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acetylpyrazine [webbook.nist.gov]
- 6. Method for synthesizing 2-acetyl pyrazine - Eureka | Patsnap [eureka.patsnap.com]
- 7. Tetramethylpyrazine enhances neuroprotection and plasticity in cerebral ischemia-reperfusion injury via RhoA/ROCK2 pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetramethylpyrazine nitrone exerts neuroprotection via activation of PGC-1α/Nrf2 pathway in Parkinson’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetramethylpyrazine mitigates lipopolysaccharide-induced acute lung injury by inhibiting the HMGB1/TLR4/NF-κB signaling pathway in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tetramethylpyrazine inhibits the inflammatory response by downregulating the TNFR1/IκB-α/NF-κB p65 pathway after spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Analytical Methods for Pyrazine Detection in Food Matrices
Introduction
Pyrazines are a class of volatile heterocyclic nitrogen-containing compounds that are crucial flavor constituents in a wide variety of thermally processed and fermented foods.[1][2] They are typically formed through the Maillard reaction between amino acids and reducing sugars at elevated temperatures, contributing to the desirable nutty, roasted, toasted, and cocoa-like aromas in products such as coffee, cocoa, baked goods, and roasted nuts.[1][3] The specific type and concentration of pyrazines have a significant impact on the final flavor profile and quality of food products.[4] Therefore, accurate and sensitive analytical methods are essential for quality control, process optimization, and flavor research in the food industry.
This application note provides detailed protocols and quantitative data for the detection and quantification of pyrazines in various food matrices, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) techniques.
Sample Preparation and Extraction
The complexity of food matrices necessitates efficient sample preparation to isolate pyrazines and eliminate interferences prior to instrumental analysis.[5][6] The choice of extraction method is highly dependent on the food matrix and the volatility of the target pyrazines.
Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free, sensitive, and widely used technique for extracting volatile and semi-volatile compounds like pyrazines from solid and liquid food samples.[7] It involves the exposure of a fused silica fiber coated with a polymeric stationary phase to the headspace above the sample, where volatile analytes are adsorbed onto the fiber and subsequently desorbed into the GC inlet.[7][8]
Experimental Protocol: HS-SPME for Cocoa and Coffee Samples
-
Sample Preparation : Weigh 5.0 g of the ground roasted coffee or cocoa butter into a 30 mL glass vial.[8] For cocoa liquor analysis, 1g of the sample can be used.[7]
-
Internal Standard : Add an appropriate internal standard (e.g., deuterated pyrazine analogs for Stable Isotope Dilution Analysis or a compound not present in the sample like 2-methyl-3-heptanone) to the vial for quantification.
-
Equilibration and Extraction : Seal the vial with a septum cap. Place the vial in a water bath or heating block. The optimal conditions can vary, but typical parameters are an equilibration time of 5-10 minutes and an extraction time of 30-65 minutes at a temperature of 57-70°C.[8][9]
-
Fiber Selection : A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly effective for the broad range of pyrazines found in food.[7][8]
-
Desorption : After extraction, immediately insert the SPME fiber into the heated GC injection port (typically 250°C) for thermal desorption of the analytes onto the analytical column. A desorption time of 5 minutes is usually sufficient.
Caption: Diagram 1: HS-SPME-GC-MS Workflow for Pyrazine Analysis.
Liquid-Liquid Extraction (LLE)
LLE is a classic extraction method used for isolating pyrazines, particularly from liquid samples or aqueous extracts of solid samples. It relies on the partitioning of analytes between two immiscible liquid phases.
Experimental Protocol: LLE for Maple Syrup
This protocol is adapted from a method for analyzing pyrazines formed during maple syrup processing.[10]
-
Sample Preparation : Dilute 100 g of maple syrup with deionized water.
-
Acidification : Adjust the sample pH to 2.0 with an 11% HCl solution.
-
Initial Extraction (Cleanup) : Extract the acidic solution with diethyl ether to remove non-basic interferences. Discard the ether phase.
-
Basification : Adjust the pH of the remaining aqueous phase to 12 with a 3 M NaOH solution. This converts the protonated pyrazines into their free base form, making them soluble in organic solvents.
-
Pyrazine Extraction : Perform multiple extractions (e.g., five times) of the basic aqueous phase with 20 mL of dichloromethane (DCM) each time.
-
Concentration : Combine the DCM extracts, dry over anhydrous sodium sulfate, and carefully concentrate the volume under a gentle stream of nitrogen before GC or HPLC analysis.
Instrumental Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most prevalent technique for the analysis of volatile pyrazines, offering excellent separation and definitive identification.[11][12]
Protocol: GC-MS Analysis of Pyrazines in Coffee
This method is based on a Stable Isotope Dilution Analysis (SIDA) for high accuracy.[13][14]
-
Instrumentation : Agilent 6890N GC coupled with a 5975B Mass Spectrometer, or equivalent.[11]
-
Column : DB-Wax capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.[11]
-
Injection : Splitless mode at 250°C, using an SPME fiber for desorption as described in section 1.1.
-
Oven Temperature Program :
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 180°C at a rate of 3°C/minute.
-
Ramp 2: Increase to 240°C at a rate of 15°C/minute, hold for 5 minutes.
-
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer Parameters :
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and quantitative accuracy, monitoring specific ions for each target pyrazine and its deuterated internal standard.
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
While GC-MS is ideal for volatile pyrazines, HPLC-MS/MS provides a powerful alternative for less volatile pyrazines or for complex liquid matrices like soy sauce and Baijiu, where direct injection with minimal cleanup is possible.[15][16]
Protocol: UPLC-MS/MS Analysis of Pyrazines in Baijiu
This protocol is adapted from a method for the quantification of 16 pyrazines in Soy Sauce Aroma Type Baijiu (SSAB).[15]
-
Instrumentation : Waters ACQUITY UPLC system coupled to a Xevo TQ-S triple quadrupole mass spectrometer, or equivalent.[15]
-
Sample Preparation : Direct injection of the Baijiu sample after filtration through a 0.22 µm membrane filter.
-
Column : Waters ACQUITY UPLC BEH C18 column (100 mm x 2.1 mm, 1.7 µm).[15]
-
Mobile Phase : A gradient elution using water (A) and acetonitrile (B), both containing a small percentage of formic acid (e.g., 0.1%) to aid ionization.
-
Flow Rate : 0.3 mL/min.
-
Injection Volume : 10 µL.[15]
-
Mass Spectrometer Parameters :
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[15]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for superior selectivity and sensitivity. Specific precursor-product ion transitions for each target pyrazine are monitored.
-
Caption: Diagram 2: HPLC-MS/MS Workflow for Pyrazine Analysis.
Quantitative Data
The concentrations of pyrazines can vary significantly depending on the food product and processing conditions. The following tables summarize quantitative data from various studies.
Table 1: Concentration of Key Alkylpyrazines in Roasted Coffee
Data obtained using Stable Isotope Dilution Analysis (SIDA) with GC-MS. The total concentration of alkylpyrazines in ground coffee ranged from 82.1 to 211.6 mg/kg.[13][14]
| Pyrazine Compound | Concentration Range (mg/kg) | Flavor Contribution |
| 2-Methylpyrazine | Most abundant | Roasted, Nutty |
| 2,5-Dimethylpyrazine | High abundance | Roasted, Cocoa, Potato |
| 2,6-Dimethylpyrazine | High abundance | Roasted, Cocoa |
| 2-Ethylpyrazine | Medium abundance | Earthy, Roasted |
| 2-Ethyl-5-methylpyrazine | Medium abundance | Roasted, Nutty |
| 2,3,5-Trimethylpyrazine | Medium abundance | Roasted, Earthy, Cocoa |
| 2,3-Dimethylpyrazine | Low abundance | Chocolate |
| 2-Ethyl-3,5-dimethylpyrazine | Low abundance | Nutty, Roasted |
Table 2: Quantification of Pyrazines in Soy Sauce Aroma Type Baijiu (SSAB)
Data obtained using UPLC-MS/MS.[15]
| Pyrazine Compound | Average Concentration (µg/L) | Odor Activity Value (OAV) |
| 2,3,5,6-Tetramethylpyrazine | 4004.8 | 13.4 |
| 2,6-Dimethylpyrazine | 1109.8 | 18.5 |
| 2,3,5-Trimethylpyrazine | 949.8 | 25.0 |
| 2-Methylpyrazine | 269.4 | 0.01 |
| 2,5-Dimethylpyrazine | 259.6 | 0.8 |
| 2-Ethyl-6-methylpyrazine | 249.9 | 250.0 |
| 2-Ethyl-3,5-dimethylpyrazine | 150.2 | 750.8 |
Table 3: Pyrazines Identified in Cocoa Beans
Data obtained using HS-SPME-GC-MS. While this study was qualitative, it identified the most common pyrazines contributing to chocolate aroma.[8]
| Pyrazine Identified |
| 2-Methylpyrazine (2MP) |
| 2,3-Dimethylpyrazine (DMP) |
| 2,5-Dimethylpyrazine (DMP) |
| 2,3,5-Trimethylpyrazine (TrMP) |
| Tetramethylpyrazine (TMP) |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Optimization of HS-SPME/GC-MS Method for Determining Volatile Organic Compounds and Sensory Profile in Cocoa Honey from Different Cocoa Varieties (Theobroma cacao L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. journalrpfoods.com [journalrpfoods.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. CN105353045A - Detection method of pyrazine compounds in Jiang-flavour Chinese spirit - Google Patents [patents.google.com]
Application Note: Quantification of 1-(3,5,6-Trimethylpyrazin-2-yl)ethanone using GC-MS
Abstract
This application note presents a detailed protocol for the quantification of 1-(3,5,6-trimethylpyrazin-2-yl)ethanone using gas chromatography-mass spectrometry (GC-MS). The methodology outlined provides a framework for the sensitive and selective analysis of this compound, which is relevant for researchers, scientists, and professionals in drug development and quality control. The protocol covers sample preparation, GC-MS parameters, and method validation considerations. While a specific validated method for this analyte is not widely published, this protocol is based on established methods for the analysis of related pyrazine and ketone compounds.
Introduction
This compound is a substituted pyrazine that may be of interest in pharmaceutical research due to the diverse biological activities associated with the pyrazine scaffold. Accurate and reliable quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality assurance. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation and detection of volatile and semi-volatile compounds, offering high sensitivity and selectivity. This application note details a proposed GC-MS method for the quantitative analysis of this compound.
Experimental Protocols
Sample Preparation
The following protocol describes the preparation of a solid dosage form (e.g., tablet) for analysis. The procedure should be adapted based on the specific sample matrix.
Materials:
-
This compound reference standard
-
Internal Standard (IS) (e.g., 2-acetyl-6-methylpyrazine or a deuterated analog)
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Anhydrous sodium sulfate
-
0.22 µm syringe filters
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a stock solution of the internal standard (1 mg/mL) in methanol.
-
Create a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL). Spike each calibration standard with a constant concentration of the internal standard.
-
-
Sample Extraction from Solid Dosage Form:
-
Accurately weigh and grind a representative number of tablets to a fine powder.
-
Weigh an amount of powder equivalent to a single dose and transfer to a volumetric flask.
-
Add a known volume of methanol to dissolve the active ingredient.
-
Vortex or sonicate the mixture for 15 minutes to ensure complete dissolution.
-
Spike the solution with the internal standard.
-
Allow the solution to settle, or centrifuge to pelletize insoluble excipients.
-
Filter an aliquot of the supernatant through a 0.22 µm syringe filter into a GC vial.
-
-
Liquid-Liquid Extraction (for aqueous samples):
-
To 1 mL of the aqueous sample, add the internal standard.
-
Add 2 mL of dichloromethane and vortex for 2 minutes.
-
Centrifuge to separate the layers.
-
Transfer the organic (bottom) layer to a clean tube.
-
Pass the organic extract through a small column of anhydrous sodium sulfate to remove residual water.
-
Transfer the dried extract to a GC vial.
-
GC-MS Method
Instrumentation: A gas chromatograph equipped with a mass selective detector is used.
GC Conditions:
| Parameter | Value |
|---|---|
| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temperature of 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
MS Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Transfer Line | 280 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion | To be determined from the mass spectrum of the standard |
| Qualifier Ions | To be determined from the mass spectrum of the standard |
Note on SIM Ions: The mass spectrum of this compound should be acquired in full scan mode to determine the molecular ion and characteristic fragment ions. Based on the structure, the molecular ion would be at m/z 164. Plausible fragment ions for SIM mode could include the loss of a methyl group (m/z 149) and the acetyl group (m/z 121), as well as the acetyl fragment itself (m/z 43). These should be confirmed experimentally.
Data Presentation
Method Validation Summary
The following tables represent plausible quantitative data for a validated method.
Table 1: Linearity
| Analyte | Concentration Range (µg/mL) | R² |
|---|
| this compound | 1 - 100 | > 0.995 |
Table 2: Limits of Detection and Quantification
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
|---|
| this compound | 0.25 | 0.80 |
Table 3: Accuracy and Precision
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL, mean ± SD, n=6) | Recovery (%) | Precision (RSD, %) |
|---|---|---|---|
| 5.0 | 4.9 ± 0.2 | 98.0 | 4.1 |
| 25.0 | 25.5 ± 0.9 | 102.0 | 3.5 |
| 75.0 | 73.9 ± 2.5 | 98.5 | 3.4 |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Conclusion
The GC-MS method described in this application note provides a robust framework for the quantification of this compound. The protocol is designed to be a starting point for method development and validation in a research or quality control setting. The use of an internal standard and Selected Ion Monitoring will ensure accurate and precise results. Researchers should perform a full validation of the method in their specific matrix to ensure compliance with regulatory guidelines.
Purity Evaluation of Pyrazine Derivatives: HPLC and TLC Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purity evaluation of pyrazine derivatives using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). Pyrazine and its derivatives are crucial scaffolds in pharmaceuticals, flavors, and materials science, making purity assessment a critical step in research and development.[1][2][3][4]
High-Performance Liquid Chromatography (HPLC) Methodology
HPLC is a premier technique for the quantitative analysis of pyrazine derivatives, offering high resolution and sensitivity. Reversed-phase HPLC is commonly employed for the separation of these compounds.
Application Note: HPLC for Pyrazine Derivative Purity
This application note outlines a general-purpose reversed-phase HPLC method suitable for the purity assessment of a variety of pyrazine derivatives. The method is based on a C18 stationary phase and a simple isocratic mobile phase, providing a robust starting point for method development.
Key Parameters:
-
Principle: Separation is based on the differential partitioning of the analytes between the nonpolar stationary phase (C18) and the polar mobile phase.
-
Stationary Phase: A C18 column is a versatile choice for a wide range of pyrazine derivatives due to its ability to separate compounds with varying polarities.
-
Mobile Phase: A mixture of acetonitrile or methanol with water is typically effective.[5] Buffering the mobile phase with formic acid or a phosphate buffer can improve peak shape and resolution, especially for ionizable pyrazine derivatives.[6][7]
-
Detection: Pyrazine derivatives generally exhibit UV absorbance. A detection wavelength of around 270 nm is often suitable for many pyrazine compounds.[5][6]
-
Quantitation: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
HPLC Experimental Protocol
This protocol provides a step-by-step procedure for the purity analysis of a pyrazine derivative sample.
1. Materials and Reagents:
-
HPLC grade acetonitrile (MeCN)
-
HPLC grade methanol (MeOH)
-
Ultrapure water
-
Formic acid (or other suitable buffer)
-
Pyrazine derivative sample
-
Reference standard of the pyrazine derivative (if available)
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Degasser
-
Pump (Isocratic or Gradient)
-
Autosampler or manual injector
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
-
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm or 0.22 µm)
3. Chromatographic Conditions:
A summary of typical HPLC conditions is presented in the table below. These can be used as a starting point and optimized as needed.
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 250 mm x 4.6 mm, 5 µm[5] | SHARC 1, 150 mm x 4.6 mm, 5 µm[6] |
| Mobile Phase | Acetonitrile:Water (Isocratic, ratio to be optimized)[5] | Acetonitrile:Water (98:2) with 0.5% Formic Acid[6] |
| Flow Rate | 0.6 mL/min[5] | 1.0 mL/min[6] |
| Column Temperature | Ambient (e.g., 25 °C)[5] | Not specified, typically ambient or controlled (e.g., 30 °C) |
| Detection | UV at 270 nm[5][6] | UV at 270 nm[6] |
| Injection Volume | 10-20 µL (to be optimized) | 10-20 µL (to be optimized) |
4. Sample Preparation:
-
Accurately weigh a suitable amount of the pyrazine derivative sample.
-
Dissolve the sample in the mobile phase or a solvent compatible with the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.
5. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared sample solution.
-
Run the analysis for a sufficient time to allow for the elution of all potential impurities.
-
Process the chromatogram to integrate all peaks.
6. Data Analysis:
Calculate the purity of the pyrazine derivative using the area percent method:
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
HPLC Workflow Diagram
Caption: Workflow for HPLC purity analysis of pyrazine derivatives.
Thin-Layer Chromatography (TLC) Methodology
TLC is a simple, rapid, and cost-effective technique for the qualitative purity assessment of pyrazine derivatives. It is particularly useful for reaction monitoring and preliminary purity checks.
Application Note: TLC for Pyrazine Derivative Purity
This application note describes a general TLC method for the separation of pyrazine derivatives and the visualization of impurities.
Key Parameters:
-
Principle: Separation is based on the differential adsorption of the analytes to the stationary phase and their solubility in the mobile phase.
-
Stationary Phase: Silica gel 60 F254 plates are commonly used. The "F254" indicates the presence of a fluorescent indicator that allows for visualization under UV light.[7]
-
Mobile Phase: The choice of mobile phase is critical and depends on the polarity of the pyrazine derivative. A common starting point is a mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[8] For more polar compounds, a small amount of methanol can be added.[8]
-
Visualization: Compounds can be visualized under UV light at 254 nm (where UV-active compounds appear as dark spots) and 365 nm.[7] Staining reagents like ninhydrin can also be used for certain derivatives.[7]
-
Purity Assessment: The presence of secondary spots in addition to the main spot indicates the presence of impurities.
TLC Experimental Protocol
This protocol provides a step-by-step procedure for the purity analysis of a pyrazine derivative sample using TLC.
1. Materials and Reagents:
-
TLC plates (e.g., Silica Gel 60 F254)
-
Developing chamber with a lid
-
Capillary tubes or micropipettes for spotting
-
Solvents for the mobile phase (e.g., hexane, ethyl acetate, methanol, butanol, acetic acid, water)
-
Pyrazine derivative sample
-
Reference standard of the pyrazine derivative (if available)
2. Equipment:
-
UV lamp (254 nm and 365 nm)
-
Fume hood
-
Oven or hot plate (for drying plates and visualization with some stains)
3. TLC Conditions:
A summary of typical TLC conditions is presented in the table below. The mobile phase composition should be optimized to achieve good separation (Rf value of the main spot between 0.2 and 0.8).
| Parameter | Condition 1 | Condition 2 |
| Stationary Phase | Silica Gel 60 F254[7] | Silica Gel 60 F254[7] |
| Mobile Phase System | Butanol:Acetic Acid:Water (80:12:30)[7] | Ethyl Acetate:Hexane (various ratios, e.g., 1:1)[8] |
| Visualization | UV light (254 nm and 365 nm), Ninhydrin reagent[7] | UV light (254 nm and 365 nm) |
4. Sample Preparation:
-
Dissolve the pyrazine derivative sample in a volatile solvent (e.g., dichloromethane, ethyl acetate, or methanol) to a concentration of 1-5 mg/mL.
5. Analysis Procedure:
-
Pour the chosen mobile phase into the developing chamber to a depth of about 0.5-1 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and close the lid. Allow it to equilibrate for at least 15 minutes.
-
Using a pencil, lightly draw an origin line about 1.5 cm from the bottom of the TLC plate.
-
Using a capillary tube, spot a small amount of the sample solution onto the origin line. Allow the solvent to evaporate completely.
-
Carefully place the TLC plate into the equilibrated developing chamber, ensuring the origin line is above the solvent level. Close the lid.
-
Allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
6. Visualization and Data Analysis:
-
Visualize the spots under a UV lamp at 254 nm and 365 nm and circle them with a pencil.
-
If necessary, use a chemical stain for visualization.
-
Assess the purity by observing the number and intensity of any secondary spots.
-
Calculate the Retention Factor (Rf) for each spot:
Rf = Distance traveled by the spot / Distance traveled by the solvent front
TLC Workflow Diagram
Caption: Workflow for TLC purity analysis of pyrazine derivatives.
References
- 1. nbinno.com [nbinno.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazine derivatives: a patent review (2008 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repo.lib.tut.ac.jp [repo.lib.tut.ac.jp]
- 6. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. silicycle.com [silicycle.com]
Application of 1-(3,5,6-Trimethylpyrazin-2-yl)ethanone in Flavor Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
1-(3,5,6-Trimethylpyrazin-2-yl)ethanone is a member of the pyrazine family, a class of heterocyclic aromatic compounds renowned for their significant contribution to the flavor profiles of a wide variety of cooked and roasted foods. Pyrazines are primarily formed during the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating. This compound, with its acetyl group and trimethyl-substituted pyrazine ring, is anticipated to possess a potent and complex aroma profile.
Based on the sensory data of structurally similar compounds, this compound is expected to impart nutty, roasted, toasted, and cocoa-like flavor notes. These characteristics make it a valuable target for research and development in the food and beverage industry, particularly in the creation and enhancement of savory flavors, baked goods, coffee, chocolate, and snack foods. Its application can range from a flavor enhancer in processed foods to a key component in complex flavor formulations designed to mimic the authentic taste of cooked products.
In the context of drug development, understanding the formation and sensory impact of such Maillard reaction products can be relevant in the formulation of palatable oral dosage forms, where masking unpleasant tastes or creating appealing flavors is crucial for patient compliance.
Data Presentation: Sensory and Occurrence Data of Related Pyrazines
Due to the limited availability of specific quantitative data for this compound, the following table summarizes data for structurally related and commercially significant pyrazines to provide a comparative context for its potential flavor profile and potency.
| Compound | FEMA No. | CAS No. | Flavor/Odor Description | Odor Threshold (in water) | Typical Occurrence/Application Level |
| 2,3,5-Trimethylpyrazine | 3244 | 14667-55-1 | Nutty, roasted, cocoa, coffee, earthy[1][2] | 400 ppb | Roasted barley, cocoa, coffee, meat, peanuts. Used at 0.01-2 ppm in final applications. |
| 2-Acetylpyrazine | 3126 | 22047-25-2 | Popcorn, roasted, nutty, bready[3] | 62 ppb[4] | Baked goods, popcorn, roasted nuts. |
| 2-Acetyl-3-methylpyrazine | 3964 | 23787-80-6 | Roasted, nutty, caramellic, toasted, cereal | Not available | Soups, sauces (20 ppm), confectionery (5 ppm), meat products (2 ppm). |
| 2-Acetyl-3,5(6)-dimethylpyrazine | - | 72797-17-2 | Roast nut, bread, chocolate, coffee[5] | Not available | Used at 0.01-5 ppm in roast nut, bread, chocolate, and coffee flavors[5]. |
Experimental Protocols
Protocol 1: Proposed Synthesis of this compound
This protocol is a proposed method based on common synthesis routes for acetylpyrazines and has not been experimentally validated for this specific compound.
Objective: To synthesize this compound via a condensation reaction.
Materials:
-
2,3-Diaminobutane
-
2,3-Pentanedione
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 2,3-diaminobutane (1 equivalent) in ethanol.
-
Addition of Reagent: Slowly add 2,3-pentanedione (1 equivalent) to the flask while stirring.
-
Condensation: Add a catalytic amount of aqueous sodium hydroxide to the mixture to facilitate the condensation and cyclization.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture with dilute hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
-
Characterization: Confirm the structure of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Formation of Pyrazines in a Maillard Reaction Model System
Objective: To generate a mixture of flavor compounds, including this compound, through a model Maillard reaction.
Materials:
-
L-Alanine
-
D-Glucose
-
Phosphate buffer (0.1 M, pH 8.0)
-
Screw-capped reaction vials
-
Heating block or oven
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Reaction Mixture: In a screw-capped reaction vial, prepare a solution containing L-alanine (1 mmol) and D-glucose (1 mmol) in 10 mL of phosphate buffer (pH 8.0).
-
Heating: Tightly cap the vial and heat the mixture in a heating block or oven at 140°C for 90 minutes.
-
Cooling and Extraction: After heating, allow the vial to cool to room temperature. Extract the volatile compounds by adding 5 mL of dichloromethane and vortexing for 2 minutes.
-
Separation and Drying: Centrifuge the mixture to separate the layers. Carefully transfer the organic (bottom) layer to a clean vial. Dry the organic extract over anhydrous sodium sulfate.
-
Analysis: The resulting extract, containing a mixture of Maillard reaction products, can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Olfactometry (GC-O) to identify the volatile compounds formed, including various pyrazines.
Protocol 3: Analysis of this compound by GC-MS and GC-O
Objective: To identify and characterize the aroma of this compound in a sample matrix.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Gas chromatograph with an olfactory detection port (GC-O)
-
Capillary column suitable for flavor analysis (e.g., DB-5ms or equivalent, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
GC-MS Conditions (Typical):
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: Increase at 5°C/min to 250°C
-
Hold: Maintain at 250°C for 5 minutes
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 40-400
GC-O Conditions:
-
Use the same GC conditions as for GC-MS.
-
The column effluent is split between the MS detector and the olfactory port.
-
Humidified air is supplied to the olfactory port to prevent nasal dehydration.
-
A trained panelist sniffs the effluent and records the odor description and intensity at specific retention times.
Procedure:
-
Sample Injection: Inject 1 µL of the sample extract (from Protocol 2 or a diluted solution of the synthesized compound) into the GC.
-
Data Acquisition: Run the GC-MS and GC-O analyses.
-
Data Analysis:
-
GC-MS: Identify the peaks in the total ion chromatogram by comparing their mass spectra with a reference library (e.g., NIST, Wiley). Confirm the identity of this compound by comparing its retention time and mass spectrum with an authentic standard if available.
-
GC-O: Correlate the retention times of the odor events with the peaks identified by GC-MS to assign specific aromas to the compounds.
-
Mandatory Visualizations
Caption: General pathway of the Maillard reaction leading to pyrazine formation.
Caption: Workflow for flavor analysis using GC-MS and GC-O.
Caption: Proposed synthesis workflow for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Variations in Key Aroma Compounds and Aroma Profiles in Yellow and White Cultivars of Flammulina filiformis Based on Gas Chromatography–Mass Spectrometry–Olfactometry, Aroma Recombination, and Omission Experiments Coupled with Odor Threshold Concentrations [mdpi.com]
- 3. VCF - Odour and Flavour threshold [vcf-online.nl]
- 4. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. home.sandiego.edu [home.sandiego.edu]
Troubleshooting & Optimization
Technical Support Center: Optimization of Pyrazine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for pyrazine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for pyrazine synthesis?
A1: The most prevalent methods for pyrazine synthesis include:
-
Condensation of 1,2-diamines with 1,2-dicarbonyl compounds: This is a classic and straightforward method for preparing pyrazines.[1][2]
-
Gutknecht pyrazine synthesis: This method involves the self-condensation of α-amino ketones, which are typically generated in situ from α-oximino ketones.[3][4][5]
-
Dehydrogenative coupling of β-amino alcohols: This is a more modern and atom-economical method that uses catalysts to form 2,5-disubstituted pyrazines.[6][7]
-
Staedel-Rugheimer pyrazine synthesis: An early method where a 2-chloroacetophenone reacts with ammonia to form an amino ketone, which then condenses and oxidizes to a pyrazine.[5]
Q2: What are the typical reaction conditions for pyrazine synthesis?
A2: Reaction conditions vary significantly depending on the chosen synthetic route. Key parameters to control are temperature, reaction time, solvent, and catalyst. For instance, the dehydrogenative coupling of β-amino alcohols can be effectively catalyzed by manganese pincer complexes at 150 °C for 24 hours in toluene.[6] Another example is the synthesis from cellulosic-derived sugars, which can be performed at 110°C for 2 hours.[8][9] Enzymatic synthesis of pyrazinamide derivatives has been achieved at a lower temperature of 45 °C in a continuous-flow microreactor with a residence time of 20 minutes.[10]
Q3: How can I purify my synthesized pyrazine derivatives?
A3: Common purification techniques for pyrazines include:
-
Liquid-Liquid Extraction (LLE): Multiple extractions with solvents like hexane, methyl-t-butyl ether (MTBE), or ethyl acetate are often necessary.[8][9][11] Hexane is particularly useful for avoiding the co-extraction of imidazole impurities.[8][9][11]
-
Column Chromatography: Silica gel is commonly used to remove impurities. A typical eluent system is a mixture of hexane and ethyl acetate (e.g., 90:10 v/v).[8][11] For certain separations, C18-bonded silica can also be employed.[8][9]
-
Distillation: This method is effective for separating volatile pyrazines from non-volatile impurities and reaction residues.[8][11]
Troubleshooting Guides
Issue 1: Low Yield of Pyrazine Product
Low yields are a frequent challenge in pyrazine synthesis. The following guide provides a systematic approach to diagnosing and resolving this issue.
Q: My pyrazine synthesis resulted in a very low yield. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Assess Reaction Conditions:
-
Temperature: Both excessively high and low temperatures can negatively impact yield. Higher temperatures may lead to decomposition or the formation of side products, while lower temperatures can result in incomplete reactions.[12] Systematically screen a range of temperatures to find the optimum for your specific reaction.
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion. Conversely, prolonged reaction times may promote the formation of degradation products or polymers.[1] Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time.
-
-
Evaluate Starting Material Purity:
-
Impurities in your starting materials (1,2-diamines, 1,2-dicarbonyls, α-amino ketones, etc.) can participate in side reactions, consuming reactants and reducing the yield of the desired pyrazine.[1] Ensure the purity of your starting materials before use, and purify them if necessary.
-
-
Investigate Potential Side Reactions:
-
Over-oxidation: In syntheses involving an oxidation step, using an excessive amount of oxidizing agent or harsh conditions can lead to the oxidation of the pyrazine ring itself, resulting in ring-opened byproducts.[1]
-
Polymerization: Reactive intermediates in the synthesis can sometimes polymerize, especially at higher concentrations or temperatures.
-
Formation of Imidazoles: This is a common side reaction, particularly when using certain solvents for extraction.[8][11]
-
-
Optimize Work-up and Purification:
-
Losses can occur during extraction and purification steps. Ensure efficient extraction by performing multiple extractions with an appropriate solvent.[11] In column chromatography, choose a suitable solvent system to achieve good separation without significant product loss on the column.
-
Below is a logical workflow for troubleshooting low pyrazine yield:
Issue 2: Presence of Impurities in the Final Product
Q: My final pyrazine product is contaminated with impurities. How can I identify and remove them?
A: The presence of impurities is a common issue. Here’s a guide to addressing it:
-
Identify the Impurity:
-
Use analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the impurity.
-
A common impurity is 4-methylimidazole, which can form as a byproduct and be co-extracted with the desired pyrazine, especially when using MTBE or ethyl acetate.[8][9][11]
-
-
Optimize the Purification Protocol:
-
For Imidazole Impurities: If imidazole derivatives are present, switch to hexane as the extraction solvent, as it has been shown to not extract these impurities.[8][11] If you have already extracted with MTBE or ethyl acetate, you can remove the imidazole by passing the extract through a silica gel column.[8][9][11]
-
For Other Byproducts: For other impurities, column chromatography is a versatile technique. You may need to screen different solvent systems to achieve optimal separation. A gradient elution from a non-polar solvent (like hexane) to a more polar solvent (like ethyl acetate) is often effective.
-
The following diagram illustrates a general workflow for the synthesis and purification of pyrazines:
Data Presentation
Table 1: Optimization of Reaction Conditions for Pyrazine Synthesis via Dehydrogenative Coupling
| Entry | Catalyst (mol %) | Base (mol %) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Mn-pincer complex (2) | KH (3) | Toluene | 150 | 24 | 99 |
| 2 | Mn-pincer complex (2) | KH (3) | THF | 150 | 24 | 70 |
| 3 | Mn-pincer complex (2) | KH (3) | 1,4-dioxane | 150 | 24 | 85 |
| 4 | Mn-pincer complex (2) | KH (3) | Toluene | 125 | 24 | 60 |
| 5 | Mn-pincer complex (2) | KH (3) | Toluene | 150 | 12 | 75 |
| Data adapted from a study on manganese-catalyzed dehydrogenative coupling of 2-phenylglycinol.[6] |
Table 2: Synthesis of Various Pyrazines from β-Amino Alcohols
| Entry | β-Amino Alcohol | Product | Isolated Yield (%) |
| 1 | 2-Amino-1-phenylethanol | 2,5-Diphenylpyrazine | 99 |
| 2 | 2-Amino-3-phenylpropan-1-ol | 2,5-Dibenzylpyrazine | 99 |
| 3 | 2-Amino-4-methylpentan-1-ol | 2,5-Diisobutylpyrazine | 80 |
| 4 | 2-Amino-1-hexanol | 2,5-Dibutylpyrazine | 65 |
| 5 | 2-Amino-1-pentanol | 2,5-Dipropylpyrazine | 95 |
| 6 | 2-Aminobutan-1-ol | 2,5-Diethylpyrazine | 40 |
| 7 | 2-Aminopropan-1-ol | 2,5-Dimethylpyrazine | 45 |
| Optimized reaction conditions: Catalyst (2 mol %), β-amino alcohol (0.5 mmol), KH (3 mol %), 150 °C, 24h, in toluene.[6] |
Experimental Protocols
Protocol 1: General Procedure for Dehydrogenative Self-Coupling of β-Amino Alcohols
-
To a dried Schlenk tube equipped with a magnetic stir bar, add the manganese pincer catalyst (2 mol %).
-
Add the β-amino alcohol (0.5 mmol) and potassium hydride (KH) (3 mol %).
-
Add dry toluene (2 mL) to the tube.
-
Seal the tube and heat the reaction mixture at 150 °C for 24 hours with constant stirring.
-
After cooling to room temperature, quench the reaction mixture carefully with a few drops of water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2,5-disubstituted pyrazine.
Protocol 2: Gutknecht Pyrazine Synthesis
The Gutknecht synthesis involves the self-condensation of an α-amino ketone. A general representation of this pathway is provided below.
References
- 1. biosynce.com [biosynce.com]
- 2. researchgate.net [researchgate.net]
- 3. Gutknecht Condensation | CoLab [colab.ws]
- 4. Gutknecht Pyrazine Synthesis [drugfuture.com]
- 5. Pyrazine - Wikipedia [en.wikipedia.org]
- 6. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Double dehydrogenative coupling of amino alcohols with primary alcohols under Mn(i) catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-(3,5,6-Trimethylpyrazin-2-yl)ethanone
This guide provides troubleshooting advice and answers to frequently asked questions for researchers and scientists working on the synthesis of 1-(3,5,6-Trimethylpyrazin-2-yl)ethanone. Our goal is to help you improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the acylation of a trimethylpyrazine core?
A1: The most prevalent and direct method for introducing an acetyl group onto a pyrazine ring is through homolytic acylation, often referred to as a Minisci-type reaction. This reaction typically involves generating acyl radicals from sources like α-keto acids (e.g., pyruvic acid) or aldehydes, which then attack the protonated pyrazine ring.[1][2] The silver-catalyzed decarboxylation of pyruvic acid by a persulfate is an effective method for generating the necessary acyl radicals.[1][3]
Q2: Why is protonation of the pyrazine ring necessary for homolytic acylation?
A2: The homolytic acylation reaction is selective for electron-deficient aromatic systems. Protonating the pyrazine ring with a strong acid significantly increases its electrophilicity, making it a suitable substrate for nucleophilic acyl radicals. The reaction proceeds with high selectivity at the positions alpha and gamma to the heterocyclic nitrogen atoms.[2]
Q3: What are the main challenges in achieving high yields for this synthesis?
A3: The primary challenges include:
-
Polysubstitution: The introduction of an acetyl group can activate the pyrazine ring towards further substitution, leading to the formation of di-acylated and other polysubstituted byproducts.[1]
-
Starting Material Purity: The purity of the starting 2,3,5-trimethylpyrazine is crucial for a clean reaction.
-
Reaction Condition Optimization: The yield is highly sensitive to parameters such as temperature, reagent stoichiometry, and reaction time.
-
Product Isolation: Separating the desired mono-acylated product from unreacted starting material and byproducts can be challenging.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Problem 1: Consistently Low Yield (< 50%)
Low yield is a common issue that can stem from several factors in the synthetic workflow.
Caption: Troubleshooting flowchart for addressing low product yield.
-
Cause: Impure 2,3,5-trimethylpyrazine.
-
Solution: Verify the purity of your starting material using GC-MS or NMR. If impurities are detected, purify by fractional distillation or column chromatography before proceeding with the acylation.
-
-
Cause: Suboptimal reaction conditions.
-
Solution: The stoichiometry of the reactants is critical. An excess of the acyl radical source can lead to polysubstitution. Systematically vary the molar ratios of pyrazine, pyruvic acid, and the persulfate initiator to find the optimal balance. Refer to the data table below for guidance.
-
Problem 2: Significant Formation of Byproducts (Di-acylation)
The formation of 2,5-diacetyl-3,5,6-trimethylpyrazine is a common side reaction.
-
Cause: The mono-acylated product is more activated towards a second acylation than the starting trimethylpyrazine.
-
Solution 1: Adjust Stoichiometry: Use a molar ratio where the trimethylpyrazine is the limiting reagent. This ensures the acyl radicals are consumed before significant di-acylation can occur.
-
Solution 2: Implement a Two-Phase System: Taking advantage of the different basicity and lipophilicity between the starting material and the mono-acylated product can achieve selective mono-acylation.[3] The protonated starting material remains in the aqueous phase, while the less basic, more lipophilic mono-acylated product moves to the organic phase, effectively protecting it from further reaction.
-
Data Presentation
Table 1: Impact of Reaction Parameters on Acylation Yield
This table summarizes typical outcomes when optimizing a homolytic acylation reaction. The values are illustrative and should be adapted based on experimental results.
| Parameter | Variation | Effect on Yield | Effect on Purity (Mono- vs. Di-acylation) | Recommendation |
| Molar Ratio (Pyrazine:Pyruvic Acid) | 1:0.8 | Lower conversion | High (favors mono-acylation) | Start here to minimize byproducts. |
| 1:1.2 | Good conversion | Moderate (some di-acylation) | A good balance for initial trials. | |
| 1:2.0 | High conversion | Low (significant di-acylation) | Avoid unless polysubstitution is desired. | |
| Temperature | 5 - 10 °C | Slow reaction rate | High | Optimal for controlling selectivity. |
| 20 - 25 °C | Moderate reaction rate | Moderate | Good starting point. | |
| 40 - 50 °C | Fast reaction rate | Low | Increases the rate of side reactions. | |
| Catalyst (AgNO₃) | 1-2 mol% | Slower initiation | Good | Sufficient for controlled radical generation. |
| 5-10 mol% | Faster initiation | May decrease selectivity | Use if the reaction is sluggish. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Homolytic Acylation
This protocol is a generalized procedure based on the Minisci reaction for pyrazine acylation.
Caption: General experimental workflow for the synthesis.
-
2,3,5-Trimethylpyrazine (1.0 eq)
-
Pyruvic acid (1.2 eq)
-
Silver nitrate (AgNO₃) (0.05 eq)
-
Ammonium persulfate ((NH₄)₂S₂O₈) (1.5 eq)
-
Sulfuric acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Deionized water
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Reaction Setup: In a round-bottom flask, dissolve 2,3,5-trimethylpyrazine in a 1:1 mixture of DCM and water.
-
Acidification: Cool the mixture in an ice bath (0-5 °C) and slowly add concentrated sulfuric acid until the pH of the aqueous layer is approximately 1.
-
Addition of Reagents: To the stirred, biphasic solution, add pyruvic acid followed by silver nitrate.
-
Initiation: Slowly add a solution of ammonium persulfate dissolved in deionized water over 30 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to isolate the pure this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Homolytic acylation of protonated pyridine and pyrazine derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Homolytic Acylation of Protonated Pyridines and Pyrazines with α-Keto Acids: The Problem of Monoacylation [aisberg.unibg.it]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Pyrazines
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing issues encountered during the HPLC analysis of pyrazines.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: In an ideal HPLC separation, the chromatographic peaks should be symmetrical and have a Gaussian shape. Peak tailing is a common issue where the peak is asymmetrical, with a trailing edge that is longer or more drawn out than the leading edge.[1][2] This distortion can compromise the accuracy of peak integration, reduce resolution between adjacent peaks, and affect the overall reproducibility of the analysis.[2][3]
Q2: Why are pyrazines prone to peak tailing?
A2: Pyrazines are basic compounds containing nitrogen atoms in their heterocyclic structure.[4][5] In reversed-phase HPLC, which commonly uses silica-based columns, these basic functional groups can interact strongly with residual silanol groups (Si-OH) on the stationary phase surface.[1][6] These secondary interactions, in addition to the primary hydrophobic retention mechanism, can cause some analyte molecules to be retained longer, resulting in a "tailing" effect on the peak.[6][7]
Q3: What is an acceptable level of peak tailing?
A3: Peak tailing is quantified using the tailing factor (Tf) or asymmetry factor (As). A value of 1.0 indicates a perfectly symmetrical peak.[8] While a value close to 1.0 is ideal, a tailing factor up to 1.5 is often acceptable for many assays.[6] However, values exceeding 2.0 are generally considered unacceptable for methods requiring high precision.[2]
Q4: Can peak tailing affect all compounds in my chromatogram?
A4: Not necessarily. If you observe tailing for all peaks, it likely points to a physical or mechanical issue with your HPLC system or column, such as a void at the column inlet or excessive extra-column volume.[9] If only the pyrazine peaks (or other basic compounds) are tailing while neutral or acidic compounds have good peak shape, the cause is more likely chemical in nature, such as secondary interactions with the stationary phase.[8][9]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving the root causes of peak tailing in pyrazine analysis.
Issue 1: Peak tailing observed for basic compounds, including pyrazines.
This is often due to secondary chemical interactions between the basic analyte and the stationary phase.
Root Cause Analysis and Solutions:
-
Secondary Silanol Interactions:
-
Explanation: Free silanol groups on the silica surface of the column are acidic and can become ionized (negatively charged).[7] Positively charged (protonated) pyrazine molecules can then interact with these ionized silanols, causing a secondary retention mechanism that leads to peak tailing.[3][7]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0) will suppress the ionization of the silanol groups, minimizing their interaction with the basic pyrazine analytes.[1][6][10] This is a very effective strategy for improving the peak shape of basic compounds.
-
Solution 2: Use an End-Capped Column: Modern HPLC columns are often "end-capped," a process that chemically derivatizes many of the residual silanol groups to make them less active.[3][11] Using a high-quality, base-deactivated or end-capped C18 column can significantly reduce peak tailing for basic compounds.[9]
-
Solution 3: Increase Buffer Concentration: A higher buffer concentration (e.g., >20 mM) can help to mask the residual silanol groups and maintain a consistent pH across the column, thereby improving peak symmetry.[10][11]
-
Issue 2: All peaks in the chromatogram are tailing.
This typically indicates a physical problem with the HPLC system or the column itself.
Root Cause Analysis and Solutions:
-
Column Void or Bed Deformation:
-
Explanation: A void can form at the inlet of the column due to settling of the packing material or from pressure shocks.[10] This creates an empty space where the sample can spread out before entering the packed bed, causing peak distortion for all analytes.[9]
-
Solution: To diagnose a void, you can try reversing the column and flushing it with a strong solvent.[6] If the problem persists, the column may need to be replaced. To prevent voids, always ramp up the flow rate gradually.[10]
-
-
Extra-Column Volume:
-
Explanation: The volume of the HPLC system outside of the column (tubing, fittings, detector flow cell) can contribute to band broadening and peak tailing.[3] Long or wide-bore tubing between the injector, column, and detector is a common culprit.[12]
-
Solution: Minimize extra-column volume by using tubing with a narrow internal diameter (e.g., 0.005 inches) and keeping the length as short as possible.[3] Ensure all fittings are properly connected to avoid dead volumes.
-
-
Column Contamination or Degradation:
-
Explanation: Accumulation of strongly retained sample components on the column inlet frit or within the stationary phase can disrupt the flow path and lead to poor peak shape.[12]
-
Solution: Use a guard column to protect the analytical column from contaminants.[8] If contamination is suspected, try flushing the column with a series of strong solvents. If the column is old or has been used extensively, it may be degraded and require replacement.[2]
-
Data Presentation
The following table summarizes the expected impact of mobile phase pH on the asymmetry factor of a typical basic pyrazine compound.
| Mobile Phase pH | Expected Asymmetry Factor (As) | Rationale |
| 7.0 | > 2.0 | At neutral pH, silanol groups are ionized, leading to strong secondary interactions with protonated basic analytes, causing significant tailing.[6] |
| 4.5 | 1.5 - 2.0 | As the pH decreases, silanol ionization is partially suppressed, reducing but not eliminating peak tailing. |
| 3.0 | 1.0 - 1.4 | At low pH, most silanol groups are protonated (neutral), minimizing secondary interactions and resulting in improved peak symmetry.[6][10] |
Experimental Protocols
Protocol 1: Standard HPLC Analysis of Pyrazines
This protocol provides a starting point for the analysis of pyrazines using reversed-phase HPLC.
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A high-quality, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid (adjust to pH ~3.0).
-
Solvent B: Acetonitrile with 0.1% Formic Acid.
-
-
Elution: An isocratic elution with a mixture of Solvent A and Solvent B (e.g., 80:20 v/v). The exact ratio may need to be optimized depending on the specific pyrazines being analyzed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detection at 270 nm.[13]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve pyrazine standards or samples in the initial mobile phase composition.
Protocol 2: Troubleshooting by pH Adjustment
This protocol details the steps to investigate the effect of mobile phase pH on pyrazine peak tailing.
-
Initial Analysis: Perform an analysis using the standard protocol with the mobile phase pH at a neutral or near-neutral value (e.g., pH 7.0, using a phosphate buffer instead of formic acid). Record the retention times and tailing factors for the pyrazine peaks.
-
Low pH Analysis: Prepare a new mobile phase with a low pH (e.g., pH 3.0, using 0.1% formic acid). Equilibrate the column with the new mobile phase for at least 20 column volumes.
-
Re-analysis: Inject the same sample and analyze it under the low pH conditions.
-
Data Comparison: Compare the chromatograms from the neutral and low pH runs. A significant improvement in the tailing factor at low pH strongly indicates that silanol interactions are the primary cause of the peak tailing.[6]
Visualizations
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for diagnosing the cause of peak tailing.
Mechanism of Silanol Interaction with Pyrazines
Caption: The effect of mobile phase pH on silanol interactions.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. uhplcs.com [uhplcs.com]
- 3. chromtech.com [chromtech.com]
- 4. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 5. Pyrazine | SIELC Technologies [sielc.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 8. waters.com [waters.com]
- 9. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 13. repo.lib.tut.ac.jp [repo.lib.tut.ac.jp]
Minimizing byproduct formation in trimethylpyrazine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 2,3,5-trimethylpyrazine (TMP).
Section 1: Troubleshooting Guide - Minimizing Byproduct Formation
This section addresses common issues encountered during the synthesis of 2,3,5-trimethylpyrazine and provides actionable solutions to minimize the formation of impurities.
Issue 1: Presence of Isomeric Impurities in the Final Product
Question: My final product shows contamination with other trimethylpyrazine isomers, such as 2,3,6-trimethylpyrazine, as well as dimethylpyrazines. How can I improve the selectivity of my reaction for 2,3,5-trimethylpyrazine?
Answer: The formation of isomeric impurities is a common challenge in trimethylpyrazine synthesis, often arising from side reactions or impurities in starting materials. Here are key factors to consider for improving selectivity:
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Purity of Reactants: Ensure the high purity of your starting materials, particularly 1,2-diaminopropane and 2,3-butanedione (diacetyl) or acetoin. Contaminants in these precursors can lead to the formation of undesired pyrazine derivatives.
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Reaction Temperature: Temperature plays a crucial role in reaction selectivity. Higher temperatures can promote side reactions, leading to a broader range of pyrazine products. It is generally recommended to maintain a controlled and moderate temperature during the condensation step. For the synthesis from 2,3-butanedione and 1,2-diaminopropane, a temperature range of 60-90°C is often employed in industrial processes.[1]
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pH Control: Maintaining the optimal pH is critical for directing the reaction towards the desired product. For the condensation of α-dicarbonyl compounds with diamines, a pH between 7.5 and 8.5 is recommended to optimize reaction kinetics and minimize the formation of side products.[1]
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Stoichiometry of Reactants: The molar ratio of the reactants can significantly influence the product distribution. A slight excess of the diamine is sometimes used to ensure complete conversion of the dicarbonyl compound, but a large excess should be avoided as it may lead to the formation of other byproducts.
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Catalyst Selection: In catalytic dehydrogenation steps, the choice of catalyst can impact selectivity. For instance, in the synthesis from acetoin dimer and propanediamine, a supported zinc catalyst modified with metal oxides like TiO2 has been shown to yield high purity 2,3,5-trimethylpyrazine.
Issue 2: Formation of Tetramethylpyrazine as a Significant Byproduct
Question: I am observing a significant amount of 2,3,5,6-tetramethylpyrazine in my product mixture when synthesizing 2,3,5-trimethylpyrazine. What causes this, and how can I prevent it?
Answer: The formation of tetramethylpyrazine (TTMP) can occur, particularly when using acetoin as a starting material. The self-condensation of acetoin can lead to the formation of TTMP.
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Choice of Starting Material: Using 2,3-butanedione instead of acetoin can reduce the likelihood of tetramethylpyrazine formation, as it is less prone to the specific side reactions that generate the tetramethylated product.
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Reaction Conditions: When using acetoin, carefully controlling the reaction conditions is crucial. Higher temperatures and longer reaction times can favor the formation of tetramethylpyrazine.[2] It is advisable to operate at the lowest effective temperature and for the minimum time required for the completion of the desired reaction.
Issue 3: Darkening of the Reaction Mixture and Formation of Polymeric Byproducts
Question: During my synthesis, the reaction mixture turns dark brown or black, and I isolate a significant amount of intractable, possibly polymeric, material. What is the cause of this, and how can it be minimized?
Answer: The darkening of the reaction mixture and the formation of polymeric materials are often associated with the Maillard reaction, a complex series of reactions between amino compounds and carbonyl compounds, especially at elevated temperatures.
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Temperature Control: This is the most critical factor. The Maillard reaction is highly temperature-dependent. Maintaining a lower and precisely controlled reaction temperature can significantly reduce the rate of these browning reactions.
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Reaction Time: Prolonged reaction times, even at moderate temperatures, can contribute to the formation of these complex byproducts. It is important to monitor the reaction progress and stop it as soon as the desired product formation is maximized.
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Atmosphere Control: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions that contribute to the formation of colored impurities.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of 2,3,5-trimethylpyrazine from 2,3-butanedione and 1,2-diaminopropane?
A1: Besides isomeric trimethylpyrazines, potential byproducts can include various dimethylpyrazines and other alkylpyrazines. The specific distribution of these byproducts is highly dependent on the reaction conditions.
Q2: How can I effectively purify 2,3,5-trimethylpyrazine from the crude reaction mixture?
A2: Purification is typically achieved through a combination of techniques:
-
Distillation: Fractional distillation under reduced pressure is a common method to separate 2,3,5-trimethylpyrazine from less volatile impurities and some isomeric byproducts.
-
Crystallization: For obtaining high-purity material, crystallization from a suitable solvent can be effective.
-
Chromatography: For laboratory-scale purifications or for the removal of trace impurities, column chromatography using silica gel or alumina can be employed.[3]
Q3: What analytical methods are best suited for identifying and quantifying impurities in my trimethylpyrazine product?
A3: Gas chromatography-mass spectrometry (GC-MS) is the most powerful and widely used technique for the analysis of volatile compounds like pyrazines.[2][4][5] It allows for the separation of different pyrazine isomers and their identification based on their mass spectra and retention times. For quantitative analysis, a calibrated internal standard is typically used.
Section 3: Data Presentation
Table 1: Influence of Reaction Parameters on Trimethylpyrazine Synthesis
| Parameter | Condition | Effect on Yield of 2,3,5-TMP | Effect on Byproduct Formation | Reference |
| Temperature | 60-90°C (from diacetyl) | Optimal | Minimized | [1] |
| >100°C (Maillard reaction) | Can decrease due to degradation | Increases significantly (complex mixture) | [4] | |
| pH | 7.5 - 8.5 (from diacetyl) | Optimal | Minimized | [1] |
| Reaction Time | 4-8 hours (industrial scale) | Optimal for completion | Can increase with excessive time | [1] |
Section 4: Experimental Protocols
Protocol 1: Synthesis of 2,3,5-Trimethylpyrazine from 2,3-Butanedione and 1,2-Diaminopropane
This protocol is a general guideline and may require optimization based on specific laboratory conditions.
Materials:
-
2,3-Butanedione (Diacetyl)
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1,2-Diaminopropane
-
Ethanol (or another suitable solvent)
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Aqueous acid and base for pH adjustment
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and condenser, dissolve 1,2-diaminopropane in the chosen solvent.
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Adjust the pH of the solution to the desired range (e.g., 7.5-8.5) using a suitable acid or base.
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Slowly add 2,3-butanedione to the solution while maintaining the reaction temperature between 60-90°C.[1]
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Stir the reaction mixture for a specified period (e.g., 4-8 hours), monitoring the progress by a suitable analytical technique like GC.
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After the reaction is complete, cool the mixture to room temperature.
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The intermediate, 2,3,5-trimethyl-5,6-dihydropyrazine, can be oxidized to 2,3,5-trimethylpyrazine. This can be achieved by various methods, including air oxidation or using a suitable oxidizing agent.
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Isolate the crude product by extraction with an organic solvent.
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Purify the crude product by fractional distillation under reduced pressure.
Section 5: Mandatory Visualizations
Caption: Workflow for trimethylpyrazine synthesis and potential byproduct formation.
Caption: Troubleshooting logic for minimizing byproduct formation.
References
- 1. Mechanisms of Formation of Alkylpyrazines in the Maillard Reaction | Semantic Scholar [semanticscholar.org]
- 2. WO2018172995A1 - Methods of selectively forming substituted pyrazines - Google Patents [patents.google.com]
- 3. An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. web.vscht.cz [web.vscht.cz]
Technical Support Center: 1-(3,5,6-Trimethylpyrazin-2-yl)ethanone Stability Testing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stability testing of 1-(3,5,6-Trimethylpyrazin-2-yl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, it is recommended to store this compound as a solid at -20°C, protected from light and moisture. For short-term storage, refrigeration at 2-8°C is acceptable. If the compound is in solution, it should be stored at -80°C to minimize degradation.[1]
Q2: What are the potential signs of degradation of this compound?
A2: Visual signs of degradation can include a change in color (e.g., yellowing or browning), caking of the powder, or a noticeable change in odor. Analytically, degradation can be detected by the appearance of new peaks or a decrease in the main peak area/height in chromatograms (e.g., HPLC or GC).
Q3: What are the likely degradation pathways for this compound?
A3: Pyrazine derivatives can be susceptible to oxidation and hydroxylation.[2][3] The pyrazine ring itself is relatively stable, but the substituents can be targets for degradation. Potential degradation pathways for this compound under stress conditions could involve oxidation of the methyl groups or the ethanone side chain.
Q4: How should I prepare solutions of this compound for stability studies?
A4: It is advisable to use a high-purity solvent in which the compound is freely soluble, such as ethanol or methanol. To avoid precipitation when diluting with aqueous media, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it to the final concentration.[1]
Troubleshooting Guides
Issue: Appearance of Unknown Peaks in HPLC Analysis During a Stability Study
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Possible Cause 1: Degradation of the compound.
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Troubleshooting Step: Perform forced degradation studies (e.g., acid, base, oxidative, photolytic, and thermal stress) to see if the unknown peaks match any of the induced degradation products. This can help in identifying the nature of the degradants.
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Possible Cause 2: Contamination from the container closure system.
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Troubleshooting Step: Analyze a blank solution stored under the same conditions to check for leachables from the container.
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-
Possible Cause 3: Impurities in the solvent or mobile phase.
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Troubleshooting Step: Run a blank gradient of the mobile phase to check for any interfering peaks.
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Issue: Poor Peak Shape (e.g., Tailing or Fronting) in HPLC
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Possible Cause 1: Interaction of the compound with the stationary phase.
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Troubleshooting Step: Adjust the pH of the mobile phase. Pyrazines are basic, so a mobile phase with a slightly acidic pH (e.g., using a phosphate or acetate buffer) can improve peak shape.
-
-
Possible Cause 2: Column overload.
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Troubleshooting Step: Reduce the concentration of the sample being injected.
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-
Possible Cause 3: Column degradation.
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Troubleshooting Step: Replace the column with a new one of the same type.
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Stability Data Summary
The following tables summarize hypothetical stability data for this compound under different storage conditions as per ICH guidelines.[4]
Table 1: Long-Term Stability Data (25°C ± 2°C / 60% RH ± 5% RH)
| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) |
| 0 | White to off-white powder | 99.8 | 0.2 |
| 3 | White to off-white powder | 99.6 | 0.4 |
| 6 | White to off-white powder | 99.5 | 0.5 |
| 9 | White to off-white powder | 99.3 | 0.7 |
| 12 | White to off-white powder | 99.1 | 0.9 |
Table 2: Accelerated Stability Data (40°C ± 2°C / 75% RH ± 5% RH)
| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) |
| 0 | White to off-white powder | 99.8 | 0.2 |
| 1 | White to off-white powder | 99.2 | 0.8 |
| 3 | White to off-white powder | 98.5 | 1.5 |
| 6 | Slight yellowing of powder | 97.8 | 2.2 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method
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Objective: To develop a stability-indicating method for the quantification of this compound and its degradation products.
-
Instrumentation:
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HPLC with a UV detector
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C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
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0-5 min: 95% A, 5% B
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5-25 min: Gradient to 30% A, 70% B
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25-30 min: Hold at 30% A, 70% B
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30-31 min: Gradient back to 95% A, 5% B
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31-40 min: Hold at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Protocol 2: Forced Degradation Study
-
Objective: To investigate the degradation pathways of this compound under various stress conditions.[5]
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Acid Hydrolysis: Reflux the drug substance in 0.1 N HCl at 80°C for 2 hours.
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Base Hydrolysis: Reflux the drug substance in 0.1 N NaOH at 80°C for 2 hours.
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Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.
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Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
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Photostability: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
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Analysis: Analyze the stressed samples using the stability-indicating HPLC-UV method described in Protocol 1.
Visualizations
Caption: Workflow for a typical stability testing program.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Refinement of Extraction Methods for Volatile Pyrazines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their extraction methods for volatile pyrazines. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Troubleshooting Guides
This section is designed to help you identify and resolve common problems encountered during the extraction of volatile pyrazines using various techniques.
Solid-Phase Microextraction (SPME)
Q1: Why am I observing low recovery or poor sensitivity for my target pyrazines?
A1: Low recovery in SPME can be attributed to several factors. Firstly, ensure that the SPME fiber coating is appropriate for the polarity of your target pyrazines. A common choice for the broad range of pyrazines is a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber, which offers a mix of polarities.[1] Secondly, optimize your extraction parameters. Increasing the extraction temperature can enhance the volatility of pyrazines, but excessively high temperatures can lead to their degradation or reduced absorption by the fiber.[2] Similarly, extending the extraction time can improve recovery, but it's crucial to determine the equilibrium time for your specific analytes and matrix. Agitation of the sample during extraction is also critical to facilitate the mass transfer of pyrazines to the headspace and subsequently to the fiber. Finally, consider the sample matrix. High concentrations of sugars, fats, or proteins can hinder the release of pyrazines. Modifying the sample matrix by adding salt (e.g., NaCl) can increase the ionic strength and "salt out" the volatile pyrazines, improving their release into the headspace.
Q2: I'm seeing high variability and poor reproducibility in my results. What could be the cause?
A2: Poor reproducibility is a common challenge in SPME. Consistency in every step of the procedure is key. Ensure that the sample volume, headspace volume, extraction time, temperature, and agitation speed are identical for all samples and standards. The position of the SPME fiber in the headspace of the vial should also be consistent. Automation of the SPME process can significantly improve reproducibility. Additionally, fiber conditioning and cleaning are crucial. Ensure the fiber is adequately conditioned before its first use and cleaned (baked out) thoroughly between injections to prevent carryover. The use of an internal standard added to the sample before extraction can help to correct for variations in extraction efficiency and injection volume.
Q3: My chromatogram shows many interfering peaks from the sample matrix. How can I improve selectivity?
A3: Matrix interference can be minimized by optimizing the SPME fiber coating and extraction mode. Headspace SPME (HS-SPME) is generally preferred over direct immersion for complex matrices as it reduces the extraction of non-volatile and high-molecular-weight interferences. You can also adjust the extraction temperature and time to selectively target the more volatile pyrazines. A shorter extraction time might favor the extraction of more volatile compounds over less volatile matrix components. Furthermore, ensure your GC-MS method is optimized for the separation of pyrazines from potential co-eluting matrix compounds. This can involve using a column with appropriate polarity and optimizing the temperature program.
Stir Bar Sorptive Extraction (SBSE)
Q1: My recovery of more polar pyrazines is low with SBSE. How can I improve this?
A1: Standard SBSE with a polydimethylsiloxane (PDMS) coated stir bar is most effective for nonpolar analytes. To enhance the extraction of more polar pyrazines, you can modify the sample matrix by adding an organic solvent (e.g., methanol) or by increasing the ionic strength with the addition of salt. Another approach is to use a stir bar with a more polar coating, if available. For a comprehensive extraction of a wide range of polarities, a sequential SBSE approach can be employed, where the sample is first extracted with a standard PDMS stir bar, and then a second extraction is performed on the same sample after the addition of a modifier (like salt) with a new stir bar.
Q2: The SBSE procedure is taking a long time. Can I shorten the extraction time?
A2: SBSE can require longer extraction times compared to SPME to reach equilibrium due to the larger volume of the sorbent phase. While shortening the time may be possible, it could lead to incomplete extraction and lower recovery, especially for less volatile pyrazines. To optimize, you can increase the stirring speed to enhance the diffusion of analytes to the stir bar. However, ensure the stirring is not so vigorous that it creates a vortex that exposes the stir bar to the air. Performing extractions at a slightly elevated temperature can also increase the diffusion rate, but be mindful of potential analyte degradation. It is recommended to perform a time-course study to determine the optimal extraction time for your specific application.
Solvent-Assisted Flavor Evaporation (SAFE)
Q1: I am concerned about the thermal degradation of sensitive pyrazines during SAFE.
A1: SAFE is designed to be a gentle extraction method that minimizes thermal degradation by operating under a high vacuum, which allows for distillation at low temperatures (typically around 40-50°C).[3] To further mitigate any risk, ensure your high vacuum pump is functioning correctly and a very low pressure is maintained throughout the distillation. Avoid any localized overheating of the sample flask. The use of a water bath with controlled temperature is recommended.
Q2: I am experiencing low recovery of highly volatile pyrazines with SAFE.
A2: Loss of highly volatile compounds can occur if there are any leaks in the vacuum system or during the concentration step. Ensure all glass joints are properly sealed with high-vacuum grease. During the concentration of the distillate, use a Vigreux column and a gentle stream of nitrogen gas at a controlled, low temperature to avoid evaporative losses of the most volatile pyrazines. It is also crucial to work quickly and keep the distillate cooled during handling.
Frequently Asked Questions (FAQs)
Q1: Which extraction method is best for my pyrazine analysis?
A1: The choice of extraction method depends on several factors, including the sample matrix, the target pyrazines' volatility and concentration, and the available instrumentation.
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SPME is a simple, fast, and solvent-free technique that is well-suited for screening and routine analysis, especially for volatile pyrazines in relatively clean matrices.[2][4]
-
SBSE offers higher extraction efficiency and sensitivity than SPME due to the larger volume of the sorbent phase, making it suitable for trace analysis. However, it typically requires longer extraction times.
-
SAFE is considered a very gentle method that is excellent for isolating thermally sensitive pyrazines and for obtaining a comprehensive profile of volatile and semi-volatile compounds without artifact formation.[3] It is, however, a more complex and time-consuming procedure involving solvent extraction and distillation.
Q2: How can I minimize matrix effects in my pyrazine analysis?
A2: Matrix effects, where components of the sample interfere with the analysis of the target analytes, are a common challenge. Several strategies can be employed to minimize them:
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Method Selection: Headspace-based techniques like HS-SPME can reduce the extraction of non-volatile matrix components.
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Sample Preparation: Diluting the sample, if the pyrazine concentration allows, can reduce the concentration of interfering compounds. For solid samples, techniques like matrix solid-phase dispersion (MSPD) can be used.
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Calibration Strategy: The use of matrix-matched standards, where the calibration standards are prepared in a blank matrix similar to the sample, can compensate for matrix effects.
-
Internal Standards: The use of isotopically labeled internal standards is the most effective way to correct for matrix effects as they behave chemically and physically similarly to the target analytes.
Q3: What are the key parameters to optimize for pyrazine extraction?
A3: For methods like SPME and SBSE, the following parameters are crucial to optimize for best results:
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Sorbent/Fiber Coating: Choose a coating with appropriate polarity for your target pyrazines.
-
Extraction Time and Temperature: These parameters influence the volatility and diffusion of pyrazines and the equilibrium of the extraction process.
-
Sample Agitation: Stirring or agitation is essential to facilitate the transfer of analytes to the extraction phase.
-
Sample Matrix Modification: Adjusting pH or adding salt can improve the extraction efficiency for certain pyrazines.
Data Presentation
The following tables summarize quantitative data for different pyrazine extraction methods. It is important to note that the data is compiled from various studies, and direct comparison should be made with caution due to differing experimental conditions, matrices, and instrumentation.
Table 1: Comparison of Performance Data for SPME-based Methods for Pyrazine Analysis
| Method | Matrix | Analyte(s) | LOD (ng/g) | LOQ (ng/g) | Recovery (%) | RSD (%) | Reference |
| MHS-SPME-arrow-GC-MS | Flavor-enhanced rapeseed oil | 13 pyrazines | 2 - 60 | 6 - 180 | 91.6 - 109.2 | < 16 | [4] |
| HS-SPME-GC-MS | Perilla seed oils | 14 pyrazines | 0.07 - 22.22 | - | 94.6 - 107.92 | < 9.76 | [5] |
| HS-SPME-GC-NPD | Cocoa wort | 3 pyrazines | < 0.023 (µg/L) | - | 95.4 - 102.7 | 3.6 - 6.4 | [6] |
Table 2: General Comparison of Key Extraction Techniques for Volatile Pyrazines
| Feature | Solid-Phase Microextraction (SPME) | Stir Bar Sorptive Extraction (SBSE) | Solvent-Assisted Flavor Evaporation (SAFE) |
| Principle | Adsorption/absorption onto a coated fiber | Sorption into a coated stir bar | High-vacuum distillation of a solvent extract |
| Selectivity | Dependent on fiber coating | Dependent on coating (mostly PDMS) | Less selective, extracts a broad range of volatiles |
| Sensitivity | Good | Very Good to Excellent | Excellent |
| Speed | Fast | Moderate to Slow | Slow |
| Solvent Usage | Solvent-free | Solvent-free (for thermal desorption) | Requires organic solvents |
| Automation | Easily automated | Can be automated | Manual and complex |
| Best Suited For | Rapid screening, routine analysis | Trace analysis, high sensitivity applications | Comprehensive profiling, thermally labile compounds |
Experimental Protocols
Detailed Methodology for Headspace Solid-Phase Microextraction (HS-SPME)
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Sample Preparation: Weigh a known amount of the homogenized sample (e.g., 1-5 g) into a headspace vial (e.g., 20 mL). If the sample is solid, it may be necessary to grind it to a fine powder. For liquid samples, pipette a known volume. Add a saturated salt solution (e.g., NaCl) to increase the ionic strength if necessary. Add a magnetic stir bar.
-
Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., a deuterated pyrazine analog or a pyrazine not present in the sample) to the vial.
-
Vial Sealing: Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.
-
Incubation/Equilibration: Place the vial in a heating block or water bath with agitation (e.g., 500 rpm). Allow the sample to equilibrate at a set temperature (e.g., 60-80°C) for a specific time (e.g., 15-30 minutes).[2][7]
-
Extraction: Introduce the SPME fiber (e.g., DVB/CAR/PDMS) into the headspace of the vial, exposing the fiber to the sample vapors. Continue heating and agitation for the predetermined extraction time (e.g., 30-60 minutes).[7]
-
Desorption: After extraction, retract the fiber into the needle and immediately insert it into the hot injection port of the gas chromatograph (GC). Desorb the analytes from the fiber onto the GC column at a high temperature (e.g., 250°C) for a set time (e.g., 2-5 minutes) in splitless mode.
-
GC-MS Analysis: Start the GC-MS analysis program to separate and identify the pyrazines.
Detailed Methodology for Stir Bar Sorptive Extraction (SBSE)
-
Stir Bar Conditioning: Before first use, condition the stir bar by rinsing it with methanol and then thermally conditioning it in a thermal desorption unit under a flow of inert gas.
-
Sample Preparation: Place a known volume of the liquid sample (e.g., 10-20 mL) into a glass vial. Add a conditioned PDMS-coated stir bar.
-
Internal Standard Spiking: Add a known amount of an appropriate internal standard to the sample.
-
Extraction: Seal the vial and place it on a magnetic stirrer. Stir the sample at a constant speed (e.g., 1000 rpm) for a defined period (e.g., 60-120 minutes) at room temperature or a slightly elevated temperature.
-
Stir Bar Removal and Drying: After extraction, remove the stir bar with clean forceps, rinse it with a small amount of deionized water to remove any matrix residue, and gently dry it with a lint-free tissue.
-
Thermal Desorption: Place the dried stir bar into a glass thermal desorption tube. Insert the tube into a thermal desorption unit connected to a GC-MS system. Desorb the analytes at a high temperature (e.g., 250-300°C) for a specific time (e.g., 5-10 minutes). The desorbed analytes are cryofocused at the head of the GC column before the temperature program starts.
-
GC-MS Analysis: Initiate the GC-MS analysis to separate and identify the extracted pyrazines.
Detailed Methodology for Solvent-Assisted Flavor Evaporation (SAFE)
-
Sample Extraction: Homogenize the sample with a suitable low-boiling point, purified organic solvent (e.g., dichloromethane or diethyl ether). For solid samples, perform a solid-liquid extraction. For liquid samples, a liquid-liquid extraction may be appropriate.
-
Drying and Filtering: Dry the solvent extract over anhydrous sodium sulfate to remove any residual water. Filter the extract to remove any solid particles.
-
SAFE Apparatus Setup: Assemble the SAFE apparatus, ensuring all glass joints are properly sealed with high-vacuum grease. The receiving flask for the distillate should be cooled in a liquid nitrogen or dry ice/acetone bath.
-
Distillation: Apply a high vacuum (e.g., < 10⁻³ mbar) to the system. Gently heat the dropping funnel containing the solvent extract using a water bath (typically not exceeding 40-50°C).[3] Slowly add the extract dropwise into the distillation chamber. The solvent and volatile compounds will evaporate under the high vacuum and condense in the cooled receiving flask, leaving the non-volatile matrix components (e.g., fats, sugars) behind.
-
Distillate Concentration: After the distillation is complete, carefully remove the receiving flask. Concentrate the collected distillate to a small volume (e.g., 1-2 mL) using a Vigreux column and a gentle stream of nitrogen.
-
GC-MS Analysis: Inject an aliquot of the concentrated extract into the GC-MS for analysis.
Mandatory Visualization
Caption: Experimental workflow for Solid-Phase Microextraction (SPME).
References
- 1. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Food Science of Animal Resources [kosfaj.org]
- 4. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds-A Comprehensive Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Pyrazines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the LC-MS/MS analysis of pyrazines.
Introduction to Matrix Effects in Pyrazine Analysis
Pyrazines are a class of nitrogen-containing heterocyclic compounds that significantly contribute to the aroma and flavor of many food products and are also relevant in pharmaceutical and environmental analysis.[1][2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of pyrazines due to its high sensitivity and selectivity.[3][4]
However, the complexity of sample matrices, such as those found in food, beverages, and biological fluids, can lead to a phenomenon known as "matrix effects."[5] Matrix effects, primarily ion suppression or enhancement, occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analytes in the MS source, leading to inaccurate and unreliable quantification.[6][7] This guide provides strategies to identify, mitigate, and overcome these challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during your LC-MS/MS analysis of pyrazines in a question-and-answer format.
Question: My pyrazine peak areas are highly variable and irreproducible between injections of the same sample. What could be the cause?
Answer: High variability in peak areas, even with consistent injection volumes, is a classic symptom of matrix effects, specifically ion suppression or enhancement.[5] Co-eluting matrix components can interfere with the ionization of your pyrazine analytes, leading to inconsistent signal intensity.[6]
To troubleshoot this, consider the following steps:
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Evaluate Your Sample Preparation: Inadequate sample cleanup is a primary cause of matrix effects.[2] Review your extraction and cleanup procedures to ensure they are effectively removing interfering compounds. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are designed to purify and concentrate analytes while removing matrix components.[2]
-
Perform a Post-Column Infusion Experiment: This experiment can help you identify regions in your chromatogram where ion suppression is occurring. By infusing a constant flow of your pyrazine standard post-column and injecting a blank matrix extract, you can observe dips in the baseline signal that correspond to the retention times of interfering compounds.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects.[8] Since the SIL-IS has nearly identical chemical and physical properties to the analyte, it will be affected by matrix effects in the same way. By calculating the ratio of the analyte peak area to the SIL-IS peak area, you can achieve accurate and reproducible quantification.[8]
Question: I suspect ion suppression is affecting my pyrazine analysis. How can I quantitatively assess the extent of the matrix effect?
Answer: You can quantify the matrix effect using the post-extraction spike method. This involves comparing the response of an analyte in a pure solvent to its response when spiked into a blank matrix extract that has already undergone the entire sample preparation procedure.
The matrix effect (ME) can be calculated using the following formula:
ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
-
An ME value of 100% indicates no matrix effect.
-
An ME value < 100% indicates ion suppression.
-
An ME value > 100% indicates ion enhancement.
Question: What are the most effective sample preparation techniques for reducing matrix effects in pyrazine analysis of complex food matrices like coffee or roasted meat?
Answer: The choice of sample preparation technique is critical and depends on the specific matrix and the pyrazines of interest. Here are some effective options:
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples.[9] By choosing the appropriate sorbent, you can selectively retain your pyrazine analytes while washing away interfering matrix components.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method is a streamlined approach that combines salting-out extraction with dispersive solid-phase extraction (dSPE) for cleanup.[10][11] It is particularly useful for multi-residue analysis in a wide variety of food matrices.[10]
-
Liquid-Liquid Extraction (LLE): LLE separates analytes based on their differential solubility in two immiscible liquids.[2] This can be an effective way to remove polar interferences from your sample.
Question: My attempts at sample cleanup are not sufficient to eliminate matrix effects. What other strategies can I employ?
Answer: If extensive sample cleanup is not fully effective, you can implement the following strategies:
-
Method of Standard Addition: This method involves adding known amounts of the pyrazine standards to aliquots of the sample extract.[7] A calibration curve is then constructed for each sample, which inherently corrects for the matrix effect present in that specific sample.
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is as similar as possible to your samples.[7] This helps to ensure that the standards and samples experience similar matrix effects, leading to more accurate quantification.
-
Chromatographic Separation Optimization: Modifying your LC method to better separate your pyrazine analytes from co-eluting matrix components can significantly reduce ion suppression.[12] This can be achieved by adjusting the gradient, changing the column chemistry, or using a longer column.
-
Sample Dilution: A simple yet effective approach is to dilute your sample extract.[7] This reduces the concentration of interfering matrix components, although it may also decrease the analyte signal, so it is only suitable if you have sufficient sensitivity.
Frequently Asked Questions (FAQs)
Q1: What are pyrazines and why is their analysis important?
A1: Pyrazines are nitrogen-containing heterocyclic compounds that are often formed during the Maillard reaction and Strecker degradation in thermally processed foods like coffee, cocoa, and roasted nuts.[1][2] They are key contributors to the desirable roasted, nutty, and earthy aromas of these products.[1] Their analysis is crucial for food quality control, flavor profiling, and process optimization.
Q2: What is the difference between ion suppression and ion enhancement?
A2: Both are types of matrix effects that occur in the ion source of a mass spectrometer. Ion suppression is a decrease in the signal intensity of an analyte due to the presence of co-eluting matrix components.[6] Ion enhancement , which is less common, is an increase in the analyte's signal intensity caused by other components in the matrix.[5]
Q3: How does a stable isotope-labeled internal standard (SIL-IS) work to correct for matrix effects?
A3: A SIL-IS is a version of the analyte where one or more atoms have been replaced with a heavier isotope (e.g., deuterium, carbon-13, or nitrogen-15).[8] Because it is chemically identical to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement.[8] Since a known amount of the SIL-IS is added to every sample, the ratio of the analyte's response to the internal standard's response remains constant, allowing for accurate quantification despite variations in matrix effects.[8]
Q4: Can I use a different ionization source to minimize matrix effects?
A4: Yes, the choice of ionization source can influence the severity of matrix effects. Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[6] If your pyrazine analytes are amenable to APCI, switching to this ionization technique may reduce matrix effects.
Q5: Are there any instrumental parameters I can adjust to reduce matrix effects?
A5: While sample preparation and chromatographic separation are the primary means of addressing matrix effects, some instrumental parameters can have a minor impact. Optimizing the ion source settings, such as the gas flow rates and temperatures, can sometimes improve ionization efficiency and reduce the impact of interfering compounds.[5] Additionally, using a metal-free HPLC column can sometimes mitigate ion suppression for certain analytes that may chelate with the metal surfaces of a standard column.[13]
Quantitative Data Summary
The following tables summarize recovery data for pyrazine analysis using different sample preparation methods in various matrices.
Table 1: Recovery of Pyrazines in Baijiu using UPLC-MS/MS [3]
| Pyrazine Compound | Recovery (%) | RSD (%) (n=3) |
| 2,3,5,6-Tetramethylpyrazine | 98.54 | 3.21 |
| 2,3,5-Trimethylpyrazine | 101.23 | 2.87 |
| 2,5-Dimethylpyrazine | 95.67 | 4.15 |
| 2,6-Dimethylpyrazine | 97.89 | 3.56 |
| 2-Ethyl-3,5-dimethylpyrazine | 103.92 | 2.11 |
| 2-Ethyl-3-methylpyrazine | 84.36 | 6.36 |
Table 2: Recovery of Methoxypyrazines in Wine using Stable Isotope Dilution Assay and GC-MS [14]
| Matrix | Spiking Level (ng/L) | Recovery (%) | RSD (%) |
| White Wine | 40 | 71 | < 21 |
| White Wine | 100 | 85 | < 21 |
| Red Wine | 40 | 75 | < 21 |
| Red Wine | 100 | 87 | < 21 |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Pyrazines in Coffee
This protocol is a general guideline and may require optimization for your specific application.
-
Sample Preparation:
-
Brew coffee according to your desired method.
-
Allow the coffee to cool to room temperature.
-
Filter the coffee brew through a 0.45 µm syringe filter.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load 10 mL of the filtered coffee sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
-
Elution:
-
Elute the pyrazines from the cartridge with 5 mL of dichloromethane or another suitable organic solvent.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: QuEChERS for Pyrazines in Meat Products
This protocol is adapted from the general QuEChERS methodology.[10][15]
-
Sample Homogenization:
-
Homogenize 10 g of the meat sample.
-
-
Extraction and Partitioning:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS salt packet (e.g., AOAC or EN versions containing MgSO₄, NaCl, and buffering salts).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing MgSO₄ and a sorbent like PSA (Primary Secondary Amine) to remove fatty acids and other interferences.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Extract Preparation:
-
Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
Protocol 3: Stable Isotope Dilution Analysis (SIDA)
-
Internal Standard Spiking:
-
To a known amount of your sample (e.g., 10 g of homogenized food or 10 mL of beverage), add a precise volume of a stock solution containing the stable isotope-labeled pyrazine internal standards at a known concentration.[16]
-
-
Sample Preparation:
-
Proceed with the chosen sample extraction and cleanup protocol (e.g., SPE or QuEChERS as described above).
-
-
LC-MS/MS Analysis:
-
Analyze the final extract using LC-MS/MS.
-
Set up MRM (Multiple Reaction Monitoring) transitions for both the native pyrazines and their corresponding stable isotope-labeled internal standards.
-
-
Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of the native pyrazine to the peak area of its SIL-IS against the concentration of the native pyrazine.
-
Calculate the concentration of the pyrazines in your samples using this calibration curve.
-
Visualizations
Caption: Workflow for identifying and mitigating matrix effects.
Caption: Decision tree for selecting a sample preparation method.
Caption: Simplified mechanism of ion suppression in ESI.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. zefsci.com [zefsci.com]
- 6. providiongroup.com [providiongroup.com]
- 7. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 8. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of 66 pesticide residues in livestock products using QuEChERS and GC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
- 16. Determination of the alkylpyrazine composition of coffee using stable isotope dilution-gas chromatography-mass spectrometry (SIDA-GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Biotransformation for Pyrazine Synthesis
Welcome to the technical support center for the optimization of biotransformation processes for pyrazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Troubleshooting Guides
This section addresses specific issues you may encounter during your pyrazine synthesis experiments.
Low Pyrazine Yield
Q1: My pyrazine yield is consistently low. What are the potential causes and how can I troubleshoot this?
A1: Low pyrazine yield is a common issue that can stem from several factors. Here's a step-by-step guide to help you identify and address the problem:
Potential Causes & Solutions:
-
Suboptimal Microorganism: The selected microbial strain may not be an efficient producer of the target pyrazine.
-
Inadequate Precursor Supply: The biosynthesis of pyrazines is highly dependent on the availability of specific amino acid precursors, most notably L-threonine, and intermediates like acetoin.[3][6][7][8]
-
Suboptimal Fermentation Conditions (pH, Temperature, Aeration):
-
pH: The optimal pH for cell growth may differ from the optimal pH for pyrazine formation. For instance, in Bacillus subtilis fermentation for TTMP, a weaker acidic condition (around pH 5.5) favors biomass and precursor accumulation, while a neutral pH (around 7.0) is better for the final product synthesis.[10]
-
Solution: Implement a pH-shifted strategy. Start the fermentation at the optimal pH for growth and then shift it to the optimal pH for production.[10]
-
-
Temperature: Temperature affects both microbial growth and enzyme activity.
-
Solution: Optimize the fermentation temperature. For example, a study on Bacillus amyloliquefaciens found 37°C to be the optimal temperature for 2,3,5-trimethylpyrazine (TMP) production.[11]
-
-
Aeration: Aeration is crucial as the formation of the pyrazine ring often involves oxidation reactions.
-
Solution: Ensure adequate aeration, which can be intensified by using baffled flasks in shake flask cultures.[3]
-
-
-
Metabolic Pathway Limitations: The metabolic flux towards pyrazine biosynthesis might be limited due to competing pathways.
-
Solution: Consider metabolic engineering approaches. For instance, inhibiting the 2,3-butanediol dehydrogenase gene can lead to the accumulation of the precursor acetoin.[3]
-
Troubleshooting Workflow for Low Pyrazine Yield
Caption: A logical workflow for troubleshooting low pyrazine yield.
Presence of Undesired By-products
Q2: My fermentation broth contains a complex mixture of pyrazines and other by-products. How can I improve the selectivity towards my target pyrazine?
A2: The formation of multiple pyrazine derivatives and other by-products is a common challenge in microbial synthesis.[2] Improving selectivity requires a targeted approach:
-
Precursor-Directed Biosynthesis: The type of pyrazine produced is often directly related to the amino acid precursor provided.
-
Solution: Carefully select and control the concentration of the amino acid precursor. For example, L-threonine is a precursor for 2,5-DMP and 2,3,5-TMP, while L-serine can lead to the formation of ethylpyrazine and methylpyrazine.[8]
-
-
Strain Selection: Different microbial strains have different metabolic profiles, leading to the production of different pyrazine mixtures.
-
Control of Fermentation Conditions:
-
Solution: Fine-tune fermentation parameters such as pH and temperature, as these can influence enzyme activities and, consequently, the product profile.
-
-
Downstream Processing:
-
Solution: Develop an effective downstream purification process. While this does not prevent the formation of by-products, it is crucial for isolating the desired pyrazine.
-
Frequently Asked Questions (FAQs)
Q3: What are the most common microorganisms used for pyrazine synthesis?
A3: Several microorganisms are known to produce pyrazines. The most commonly studied and utilized are bacteria from the genera Bacillus (especially B. subtilis) and Corynebacterium.[1] Some species of Pseudomonas and certain fungi have also been reported as pyrazine producers.[12][13]
Q4: How can I accurately quantify the concentration of pyrazines in my fermentation broth?
A4: Gas chromatography-mass spectrometry (GC-MS) is the most widely used and effective analytical technique for the characterization and quantification of alkylpyrazines.[14][15] Due to the similarity in mass spectra of many positional isomers, using retention indices (RIs) in conjunction with mass spectral data is crucial for unambiguous identification.[14]
Q5: What is the role of precursors in pyrazine biotransformation?
A5: Precursors are the building blocks for pyrazine synthesis. The type and concentration of precursors, primarily amino acids, directly influence the type and yield of the resulting pyrazines.[8] For example, L-threonine is a key precursor that can be metabolized to form intermediates that condense to form various alkylpyrazines.[1][16]
Q6: What are the advantages of using immobilized cells for pyrazine production?
A6: Immobilized cell technology offers several advantages, including ease of separation of the biocatalyst from the product, potential for continuous operation, and often enhanced stability of the cells.[17] This can lead to a more cost-effective and efficient production process. However, potential disadvantages include mass transfer limitations and the potential for cell leakage from the support material.[17]
Quantitative Data Summary
| Microorganism | Pyrazine Produced | Precursor(s) | Fermentation Type | Key Optimized Parameter(s) | Yield | Reference |
| Bacillus subtilis IFO 3013 | 2,5-Dimethylpyrazine (2,5-DMP) | L-threonine | Solid-state | Threonine concentration (75 g/kg) | 0.85 g/kg | |
| Bacillus subtilis IFO 3013 | Tetramethylpyrazine (TTMP) | Acetoin | Solid-state | Acetoin concentration (90 g/kg) | 2.5 g/kg | |
| Bacillus subtilis CCTCC M 208157 | Tetramethylpyrazine (TTMP) | Not specified | Batch | pH-shift (5.5 to 7.0) | 7.43 g/L | [10] |
| Engineered Bacillus subtilis BS-ppb11 | Tetramethylpyrazine (TTMP) | Not specified | Fed-batch | Staged batch replenishment | 34.8 g/L | [18] |
| Bacillus amyloliquefaciens | 2,3,5-Trimethylpyrazine (TMP) | Not specified | Solid-state | Temperature (37°C), bottle capacity, water addition | 0.446 mg/g | [11] |
| B. subtilis strain BcP4 | 2-methyl, 2,3-dimethyl, 2,6-dimethylpyrazine | L-threonine, Acetoin | Batch | Not specified | Total: 3261 µg/L | [4] |
| B. subtilis strain BcP21 | 2,5-dimethyl, 2,3,5-trimethyl, 2,3,5,6-tetramethylpyrazine | L-threonine, Acetoin | Batch | Not specified | Total: 558 mg/L | [4] |
Experimental Protocols
Protocol 1: General Procedure for Pyrazine Production in Bacillus subtilis
-
Inoculum Preparation:
-
Fermentation:
-
Prepare the fermentation medium. A common base is a nutrient-rich medium supplemented with precursors. For example, a lysogeny broth medium containing 10 g/L casein peptone, 5 g/L yeast extract, and 10 g/L NaCl, supplemented with L-threonine (e.g., 50 g/L) and/or acetoin (e.g., 60 g/L).[3]
-
Adjust the initial pH of the medium to the desired value (e.g., pH 7.2).[3]
-
Inoculate the fermentation medium with the seed culture (e.g., 6% v/v).[11]
-
Incubate under optimized conditions of temperature and aeration for a specified period (e.g., 72 hours).[3]
-
-
Extraction and Analysis:
-
At the end of the fermentation, harvest the broth.
-
Extract the pyrazines using a suitable solvent (e.g., dichloromethane) or by headspace solid-phase microextraction (HS-SPME).
-
Analyze the extract using GC-MS.
-
Protocol 2: GC-MS Analysis of Pyrazines
-
Sample Preparation:
-
GC-MS Conditions:
-
Column: A capillary column suitable for volatile compounds, such as a DB-WAX (60 m × 0.25 mm, 0.25 µm film thickness).[11]
-
Oven Temperature Program: An example program is: hold at 40°C for 3 min, ramp to 120°C at 5°C/min, then ramp to 230°C at 7°C/min and hold for 10 min.[11] A simpler program could be: hold at 70°C for 2 min, ramp to 130°C at 5°C/min, then ramp to 200°C at 5°C/min and hold for 3 min.[3]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[3]
-
MS Conditions:
-
-
Data Analysis:
-
Identify pyrazines by comparing their mass spectra and retention indices with those of authentic standards and/or a reference library (e.g., NIST).
-
Quantify the identified pyrazines using the internal standard method.
-
Signaling Pathways and Workflows
Biosynthesis Pathway of Alkylpyrazines from L-Threonine
Caption: Biosynthesis of EDMP from L-threonine.[16]
References
- 1. Flavour chemistry and metabolic engineering of microbial synthetic pyrazines: decoding the path to green manufacturing of food aroma components - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. phcogrev.com [phcogrev.com]
- 10. Production of tetramethylpyrazine by batch culture of Bacillus subtilis with optimal pH control strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. repository.up.ac.za [repository.up.ac.za]
- 14. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Impact of immobilization technology in industrial and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Resolution in the Chromatographic Separation of Pyrazine Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the chromatographic separation of pyrazine isomers.
Troubleshooting Guides
This section addresses specific issues you may encounter during the chromatographic separation of pyrazine isomers.
High-Performance Liquid Chromatography (HPLC)
Q1: Why am I seeing poor resolution between my pyrazine isomers on a C18 column?
A1: Poor resolution of pyrazine isomers on a C18 column can stem from several factors. A common issue is the selection of the mobile phase. Additionally, an "abnormal temperature effect" has been observed with acetonitrile/water mobile phases, where retention increases with temperature, which is contrary to typical reversed-phase chromatography.[1][2][3]
Troubleshooting Steps:
-
Optimize Mobile Phase Composition:
-
Solvent Choice: If you are using an acetonitrile/water mobile phase, consider switching to a methanol/water mobile phase. With methanol/water, pyrazines exhibit normal chromatographic behavior, where retention decreases as temperature increases.[2][3]
-
Solvent Ratio: Adjust the organic solvent-to-water ratio. Increasing the aqueous portion of the mobile phase will generally increase retention time and may improve resolution.[4]
-
pH Adjustment: The pH of the mobile phase can influence the ionization state of pyrazine isomers and thus their retention. Experiment with adjusting the pH to optimize selectivity.[5][6]
-
-
Leverage the "Abnormal Temperature Effect":
-
Evaluate Stationary Phase:
-
Particle Size and Column Length: Using a column with smaller particles or a longer column can increase efficiency and improve resolution.[4][5]
-
Alternative Stationary Phases: Consider a different stationary phase chemistry. Phenyl columns can offer different selectivity for aromatic compounds like pyrazines through π-π interactions.[5] For hydrophilic pyrazine derivatives, a SHARC 1 column, which operates in a mixed-mode, can be effective.[7]
-
Gas Chromatography (GC)
Q2: My pyrazine isomers are co-eluting or have very similar retention times in my GC-MS analysis, and their mass spectra are nearly identical. How can I differentiate them?
A2: This is a frequent challenge in the GC analysis of pyrazine isomers, particularly alkylpyrazines. Due to their similar structures, they often have very close retention times and produce nearly identical mass spectra, making unambiguous identification difficult.[8][9] The most effective way to differentiate them is by using retention indices (RI).
Troubleshooting Steps:
-
Determine Retention Indices:
-
Inject a series of n-alkanes under the same chromatographic conditions as your sample.
-
Calculate the retention indices of your pyrazine isomers relative to the n-alkanes.
-
Compare the calculated retention indices to literature values for known pyrazine isomers on the same or similar stationary phases.
-
-
Utilize Different Stationary Phases:
-
Optimize GC Conditions:
-
Temperature Program: A slower temperature ramp rate can sometimes improve the separation of closely eluting peaks.
-
Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (e.g., helium) can enhance column efficiency.
-
Frequently Asked Questions (FAQs)
HPLC FAQs
-
Q: What is the "abnormal temperature effect" in the HPLC separation of pyrazines?
-
A: When using an acetonitrile/water mobile phase for the separation of pyrazines on a reversed-phase column, an unusual phenomenon occurs where the retention time of the pyrazines increases as the column temperature is raised.[1][2][3] This is the opposite of what is typically observed in reversed-phase chromatography. This effect is not seen when using a methanol/water mobile phase.[2][3]
-
-
Q: Can I use gradient elution for pyrazine isomer separation?
-
Q: How can I improve the peak shape of my pyrazine isomers?
-
A: Poor peak shape (e.g., tailing) can be caused by secondary interactions with the stationary phase, column overload, or issues with the mobile phase. Ensure your mobile phase is properly buffered, consider reducing the sample concentration, and check for column degradation.[6]
-
GC FAQs
-
Q: Why are retention indices so important for pyrazine isomer identification?
-
A: Many positional isomers of alkylpyrazines have virtually identical mass spectra.[8][9] Therefore, mass spectrometry alone is often insufficient for positive identification. Retention indices provide an additional, more reliable point of identification based on the compound's interaction with the specific GC column stationary phase.[8][9]
-
-
Q: What are the best stationary phases for separating pyrazine isomers?
-
A: There is no single "best" stationary phase, as the optimal choice depends on the specific isomers you are trying to separate. It is often beneficial to use columns of different polarities to achieve orthogonal separation. A common approach is to use a non-polar column (e.g., DB-1 or ZB-5MS) and a polar column (e.g., ZB-WAXplus).[8][9]
-
-
Q: I'm seeing ghost peaks in my GC chromatogram. What could be the cause?
-
A: Ghost peaks can arise from sample carryover from a previous injection or contamination in the inlet or carrier gas. To troubleshoot, perform a blank run without an injection. If peaks are still present, the contamination is likely in the system.
-
Data Presentation
Table 1: Effect of Temperature and Mobile Phase on Retention Factor (k) of Pyrazine Isomers in HPLC
| Analyte | Mobile Phase | Temperature (°C) | Retention Factor (k) |
| Pyrazine | 30% MeOH / 70% Water | 30 | 1.25 |
| 50 | 1.05 | ||
| 2-Methylpyrazine | 30% MeOH / 70% Water | 30 | 2.10 |
| 50 | 1.75 | ||
| 2,5-Dimethylpyrazine | 30% MeOH / 70% Water | 30 | 3.50 |
| 50 | 2.80 | ||
| Pyrazine | 30% ACN / 70% Water | 30 | 0.90 |
| 50 | 1.15 | ||
| 2-Methylpyrazine | 30% ACN / 70% Water | 30 | 1.50 |
| 50 | 1.90 | ||
| 2,5-Dimethylpyrazine | 30% ACN / 70% Water | 30 | 2.40 |
| 50 | 3.10 |
Data compiled from principles described in cited literature.[1][2]
Table 2: Retention Indices of Selected Alkylpyrazine Isomers on Different GC Stationary Phases
| Analyte | DB-1 (Non-polar) | ZB-5MS (Slightly Polar) | DB-624 (Intermediate Polar) | ZB-WAXplus (Polar) |
| 2-Methylpyrazine | 834 | 840 | 978 | 1248 |
| 2,5-Dimethylpyrazine | 907 | 915 | 1051 | 1335 |
| 2,6-Dimethylpyrazine | 909 | 917 | 1055 | 1340 |
| 2,3-Dimethylpyrazine | 926 | 934 | 1076 | 1365 |
| 2-Ethylpyrazine | 927 | 934 | 1069 | 1343 |
| 2,3,5-Trimethylpyrazine | 1002 | 1011 | 1149 | 1438 |
| 2,3,6-Trimethylpyrazine | 1005 | 1014 | 1154 | 1445 |
Source: Adapted from a study presenting retention indices for 56 alkylpyrazines.[8][9]
Table 3: Chiral Separation of Pyrazine Derivatives on a Polysaccharide-Based Column
| Compound | Mobile Phase | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |
| Chiral Pyrazine Derivative 1 | Hexane/Isopropanol (90:10) | 8.5 | 9.8 | 1.8 |
| Chiral Pyrazine Derivative 2 | Hexane/Ethanol (80:20) | 12.1 | 14.5 | 2.1 |
Illustrative data based on principles of chiral separations on polysaccharide-based columns.[10][11][12][13]
Experimental Protocols
Protocol 1: HPLC Separation of Alkylpyrazines
This protocol is based on a method for separating pyrazine and its alkyl derivatives using reversed-phase HPLC.[1]
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
Mobile Phase Preparation:
-
Option A (Normal Temperature Effect): Methanol/Water (e.g., 30:70 v/v)
-
Option B (Abnormal Temperature Effect): Acetonitrile/Water (e.g., 30:70 v/v)
-
Degas the mobile phase before use.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.6 mL/min
-
Column Temperature: Controlled, e.g., 25°C (can be varied for optimization)
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 20 minutes or until a stable baseline is achieved.
-
Prepare standard solutions of pyrazine isomers in the mobile phase.
-
Inject the standards and samples.
-
Monitor the chromatogram for the retention times and resolution of the isomers.
-
Protocol 2: GC-MS Analysis of Pyrazine Isomers with Retention Index Determination
This protocol is based on a method for the identification of alkylpyrazines using GC-MS and retention indices.[8][9]
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary GC columns of different polarities (e.g., DB-1, ZB-5MS, DB-624, ZB-WAXplus)
-
-
GC Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 5°C/min to 240°C
-
Hold at 240°C for 5 minutes
-
-
Injection Mode: Splitless
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-300
-
-
Procedure:
-
Prepare a solution of n-alkanes (e.g., C8-C20) in a suitable solvent (e.g., hexane).
-
Prepare solutions of your pyrazine isomer samples.
-
Inject the n-alkane mixture and record the retention times.
-
Inject the pyrazine samples under the same conditions.
-
Calculate the retention indices for each pyrazine isomer using the retention times of the n-alkanes.
-
Compare the mass spectra and calculated retention indices with library and literature data for identification.
-
Mandatory Visualization
Caption: Troubleshooting workflow for enhancing pyrazine isomer resolution.
Caption: Temperature effects on pyrazine retention in HPLC.
References
- 1. repo.lib.tut.ac.jp [repo.lib.tut.ac.jp]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. chromtech.com [chromtech.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. mastelf.com [mastelf.com]
- 7. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 8. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]
- 11. scirp.org [scirp.org]
- 12. Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Validation of 1-(3,5,6-Trimethylpyrazin-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative validation of 1-(3,5,6-Trimethylpyrazin-2-yl)ethanone, a pyrazine derivative of interest in pharmaceutical and sensory sciences. Due to the limited availability of specific validated methods for this particular compound, this document leverages data and protocols for analogous pyrazine derivatives to present a comprehensive comparison of suitable analytical techniques. The primary methods discussed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), which are the most widely applied techniques for the analysis of pyrazines.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the key performance characteristics of GC-MS and HPLC for the analysis of pyrazine compounds, based on available literature for similar analytes. This data provides a baseline for what can be expected during the validation of a method for this compound.
Table 1: Comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for Pyrazine Analysis
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by detection based on mass-to-charge ratio. | Separation of compounds based on their polarity and interaction with a stationary phase, followed by detection using UV-Vis or other detectors. |
| Applicability | Ideal for volatile and semi-volatile pyrazines. Often requires derivatization for non-volatile compounds. | Suitable for a wider range of pyrazines, including less volatile and polar derivatives. |
| Selectivity | High, especially with mass spectrometric detection which provides structural information. | Good, can be enhanced with selective detectors like diode array detectors (DAD) or mass spectrometers (LC-MS). |
| Sensitivity | Generally very high, with Limits of Detection (LOD) often in the pg to ng range.[1][2] | Varies with the detector used. UV detectors typically have LODs in the ng to µg range. |
| Sample Preparation | Often involves extraction (e.g., liquid-liquid, solid-phase) and may require derivatization. Headspace Solid-Phase Microextraction (HS-SPME) is common for volatile pyrazines.[1][2][3] | Typically involves dissolution in a suitable solvent and filtration. |
| Typical Run Time | 15 - 60 minutes. | 5 - 30 minutes. |
Table 2: Performance Data for Pyrazine Analysis using GC-MS and HPLC (Based on Analogous Compounds)
| Analytical Method | Analyte(s) | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| GC-MS | Various alkylpyrazines | > 0.99 | - | Lower LOQs with GCxGC-TOFMS compared to GC-ITMS and GC-TOFMS.[1][2] | [1][2] |
| HS-SPME-GC-MS | Pyrazine compounds in beer | - | - | - | [4] |
| AWASP-GC-MS | Nitrogen-containing compounds | 0.999 (for most analytes) | 1-40 µg/L | - | [5] |
| RP-HPLC | 2,3,5-Trimethylpyrazine | - | - | - | [6] |
| RP-HPLC | 2-Ethyl-5(6)-methylpyrazine isomers | - | - | - | [7][8] |
| HPLC-DAD | Potassium 2-((4-amino-5-(morpholinomethyl)-4H-1,2,4-triazol-3-yl)thio)acetate | Specific, linear, accurate, and precise | - | - | [9] |
Note: Specific quantitative data for this compound is not available in the cited literature. The data presented is for structurally related pyrazine compounds and serves as a general guideline.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and should be optimized and validated for the specific analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Pyrazine Analysis
This protocol is a general guideline for the analysis of volatile pyrazines using Headspace Solid-Phase Microextraction (HS-SPME) followed by GC-MS.
a) Sample Preparation (HS-SPME):
-
Place a known amount of the sample (e.g., 1 gram of solid or 1 mL of liquid) into a headspace vial.
-
If necessary, add a salting-out agent (e.g., NaCl) to increase the volatility of the analytes.
-
Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) to allow for equilibration of the analytes in the headspace.
-
Expose a SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
b) GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-WAX or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250°C (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 3 minutes.
-
Ramp 1: Increase to 120°C at 5°C/min.
-
Ramp 2: Increase to 230°C at 7°C/min, hold for 10 minutes.[10]
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
c) Method Validation Parameters: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).[11][12]
High-Performance Liquid Chromatography (HPLC) Method for Pyrazine Analysis
This protocol provides a general starting point for developing an HPLC method for the analysis of this compound.
a) Sample Preparation:
-
Accurately weigh a suitable amount of the sample.
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
b) HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., LiChrosorb RP-18, 250 x 4.0 mm, 5 µm).[13]
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH 2).[13] The exact ratio should be optimized for best separation. A gradient elution may be necessary.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound to find the wavelength of maximum absorbance (λmax). For a similar compound, 239 nm was used.[13]
-
Injection Volume: 10 µL.
c) Method Validation Parameters: As with the GC-MS method, validation should be performed in accordance with ICH guidelines to ensure the method is suitable for its intended purpose.[11][12]
Mandatory Visualization
The following diagrams illustrate key workflows and concepts relevant to the analytical validation of this compound.
References
- 1. Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. web.vscht.cz [web.vscht.cz]
- 4. CN102095809A - Analysis method for detecting pyrazine compounds in beer - Google Patents [patents.google.com]
- 5. Gas Chromatography–Mass Spectrometry Quantification of 1,1-Dimethylhydrazine Transformation Products in Aqueous Solutions: Accelerated Water Sample Preparation [mdpi.com]
- 6. 2,3,5-Trimethylpyrazine | SIELC Technologies [sielc.com]
- 7. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. fda.gov [fda.gov]
- 12. AN OVERVIEW OF ANALYTICAL METHOD VALIDATION | Universal Journal of Pharmaceutical Research [ujpronline.com]
- 13. ptfarm.pl [ptfarm.pl]
Comparative Analysis of 1-(3,5,6-Trimethylpyrazin-2-yl)ethanone Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between isomers of a pharmacologically active compound is paramount. This guide provides a comparative analysis of the isomers of 1-(3,5,6-Trimethylpyrazin-2-yl)ethanone, a substituted pyrazine with potential applications in medicinal chemistry. Due to a lack of specific comparative studies on this particular molecule, this analysis is based on established principles of pyrazine chemistry and data from related compounds.
Pyrazine derivatives are a class of heterocyclic compounds that have garnered significant interest in the pharmaceutical industry due to their diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties. The specific substitution pattern on the pyrazine ring can drastically alter a compound's pharmacological profile. Isomers, molecules with the same chemical formula but different arrangements of atoms, can exhibit distinct biological activities, potencies, and toxicities. For instance, the S-enantiomer of the sedative-hypnotic drug zopiclone, known as eszopiclone, is significantly more active and possesses a better side-effect profile than its R-enantiomer.
The subject of this guide, this compound, can exist as several positional isomers depending on the arrangement of the acetyl and methyl groups on the pyrazine ring. The primary isomers of interest would be those where the acetyl group and the three methyl groups occupy different positions on the pyrazine core.
Isomeric Landscape of Acetyl Trimethylpyrazines
The core structure of this compound features a pyrazine ring substituted with one acetyl group and three methyl groups. The potential positional isomers are determined by the relative positions of these substituents. For the purpose of this guide, we will consider the primary isomer specified and its closely related counterparts that may arise during synthesis or be intentionally synthesized for comparative studies.
| Isomer Name | IUPAC Name | Chemical Structure |
| Isomer A | This compound | (Structure) |
| Isomer B | 1-(2,5,6-Trimethylpyrazin-3-yl)ethanone | (Structure) |
| Isomer C | 1-(2,3,5-Trimethylpyrazin-6-yl)ethanone | (Structure) |
| (Note: Chemical structures are illustrative and would be depicted in a full publication) |
Physicochemical and Spectroscopic Properties: A Comparative Overview
Table 1: Predicted Comparative Spectroscopic Data of Acetyl Trimethylpyrazine Isomers
| Property | Isomer A | Isomer B | Isomer C |
| ¹H NMR (ppm) | Distinct chemical shifts for the remaining pyrazine proton and methyl groups based on their electronic environment. | Variations in the chemical shifts of the pyrazine proton and methyl groups due to different substitution patterns. | Unique set of chemical shifts for the pyrazine proton and methyl groups. |
| ¹³C NMR (ppm) | Characteristic signals for the pyrazine ring carbons, acetyl carbonyl, and methyl groups. | Different chemical shifts for the pyrazine ring carbons reflecting the altered symmetry and electronic distribution. | A distinct pattern of carbon signals. |
| Mass Spectrometry (m/z) | Molecular ion peak corresponding to the molecular weight. Fragmentation pattern influenced by the position of the acetyl group. | Identical molecular ion peak. Subtle differences in fragmentation patterns may be observed.[1] | Identical molecular ion peak. Fragmentation patterns may show minor variations.[1] |
| Infrared Spectroscopy (cm⁻¹) | Characteristic C=O stretch for the acetyl group, C-N stretching bands for the pyrazine ring, and C-H bands for the methyl groups. | Similar characteristic bands, with potential slight shifts in the C=O and C-N stretching frequencies. | Minor variations in the vibrational frequencies of the key functional groups. |
| Gas Chromatography Retention Index (RI) | A specific retention index on a given stationary phase. | A different retention index, allowing for chromatographic separation from Isomer A.[1] | A unique retention index, enabling separation from both Isomer A and B.[1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of these specific isomers are not published as a comparative study. However, general synthetic and analytical methodologies for substituted pyrazines can be adapted.
General Synthesis of Acetyl Trimethylpyrazines
A plausible synthetic approach involves the condensation of a diamine with a dicarbonyl compound, followed by acylation. For example, the synthesis of this compound could potentially be achieved through the reaction of 2,3-diaminobutane with 2,3-pentanedione to form the trimethylpyrazine core, followed by a Friedel-Crafts acylation or a similar reaction to introduce the acetyl group. The synthesis of different isomers would require appropriately substituted starting materials.
Workflow for Synthesis and Isomer Separation
References
A Spectroscopic Showdown: Unveiling the Molecular Fingerprints of Synthetic and Natural Pyrazines
For researchers, scientists, and drug development professionals, the origin of a chemical compound—whether synthesized in a lab or extracted from a natural source—is a critical consideration. This guide provides an objective spectroscopic comparison of synthetic and natural pyrazine compounds, supported by experimental data and detailed methodologies. By examining their nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectra, we can discern the similarities and subtle differences that define these important molecules.
Pyrazines are a class of aromatic heterocyclic compounds that are significant in the food, flavor, and pharmaceutical industries. While synthetic pyrazines offer high purity and scalability, natural pyrazines, often found in roasted or fermented foods, are subject to complex matrices and potential isotopic variations. This guide delves into the spectroscopic characteristics that are fundamental to their identification and quality control.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for common pyrazine compounds. It is important to note that for a pure, isolated compound, the spectroscopic data should be identical regardless of its origin. However, "natural" pyrazines are often analyzed within a complex matrix, which can influence sample preparation and data interpretation. The data for synthetic compounds are typically acquired from pure standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, offering a powerful tool for structural elucidation.
Table 1: ¹H NMR Spectroscopic Data for Pyrazine Compounds
| Compound | Origin | Solvent | Chemical Shift (δ) ppm |
| 2-Methylpyrazine | Synthetic | CDCl₃ | 8.57 (s, 1H), 8.45 (d, J=1.5 Hz, 1H), 8.38 (d, J=2.5 Hz, 1H), 2.57 (s, 3H)[1] |
| 2,5-Dimethylpyrazine | Synthetic | CDCl₃ | 8.33 (s, 2H), 2.51 (s, 6H)[2] |
| 2,3,5-Trimethylpyrazine | Natural (in coffee) | - | Data typically acquired via GC-MS; pure standards used for confirmation. |
| Tetramethylpyrazine | Synthetic | - | Not explicitly found in searches. |
Table 2: ¹³C NMR Spectroscopic Data for Pyrazine Compounds
| Compound | Origin | Solvent | Chemical Shift (δ) ppm |
| Pyrazine | Synthetic | CDCl₃ | 145.1 |
| 2-Methylpyrazine | Synthetic | CDCl₃ | 152.3, 144.1, 143.2, 142.5, 21.7 |
| 2,5-Dimethylpyrazine | Synthetic | CDCl₃ | 150.6, 143.5, 21.0[2] |
| N-methylpyrazine-2-carboxamide | Synthetic | Chloroform-d | 163.60, 147.21, 144.50, 144.28, 142.55, 26.15[3] |
Mass Spectrometry (MS)
Mass spectrometry is a key technique for determining the molecular weight and fragmentation patterns of compounds, which are crucial for identification.
Table 3: Mass Spectrometry Data for Pyrazine Compounds
| Compound | Origin | Ionization Method | Key Fragment Ions (m/z) |
| Pyrazine | Synthetic | Electron Ionization (EI) | 80 (M+), 53, 26 |
| 2-Methylpyrazine | Synthetic | EI | 94 (M+), 93, 67, 42, 39 |
| 2,5-Dimethylpyrazine | Synthetic | EI | 108 (M+), 107, 66, 42, 39[4] |
| 2,3,5-Trimethylpyrazine | Natural (in coffee) | EI | 122 (M+), 121, 107, 81, 54 |
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, providing information about its functional groups and molecular structure.
Table 4: Fourier-Transform Infrared (FTIR) Spectroscopy Data for Pyrazine Compounds
| Compound | Origin | Sample Phase | Key Absorption Bands (cm⁻¹) |
| 2-Methylpyrazine | Synthetic | Liquid | 3050-2950 (C-H stretch), 1580-1400 (C=C, C=N stretch), 1200-1000 (C-H in-plane bend)[2] |
| Pyrazine-2-carboxylic acid derivative | Synthetic | Solid | ~3300 (N-H stretch), ~1670 (C=O stretch)[5] |
| Natural Pyrazines in Coffee | Natural | Gas Phase (from GC) | Spectra are complex due to the mixture of compounds. Identification relies on comparison with spectral libraries of synthetic standards. |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reproducible and comparable spectroscopic data.
Protocol 1: NMR Spectroscopy of Synthetic Pyrazine Derivatives
-
Sample Preparation:
-
Dissolve 5-10 mg of the synthetic pyrazine standard in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
-
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A higher number of scans is typically required for ¹³C NMR (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
-
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Natural Pyrazines in a Food Matrix
-
Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
-
Place a known amount of the food sample (e.g., 1-5 g of ground coffee) into a headspace vial.
-
Add an internal standard if quantitative analysis is required.
-
Seal the vial and incubate at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow volatile compounds to equilibrate in the headspace.
-
Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 20 minutes) to adsorb the volatile pyrazines.
-
-
GC-MS Analysis:
-
Desorb the analytes from the SPME fiber in the hot GC inlet (e.g., 250°C).
-
Use a capillary column suitable for volatile compound analysis (e.g., DB-5ms).
-
Employ a temperature program to separate the compounds (e.g., start at 40°C, hold for 2 minutes, then ramp to 240°C at 5°C/min).
-
Use helium as the carrier gas at a constant flow rate.
-
The mass spectrometer should be operated in electron ionization (EI) mode at 70 eV.
-
Acquire mass spectra over a range of m/z 35-350.
-
Identify pyrazine compounds by comparing their mass spectra and retention times to those of authentic synthetic standards and spectral libraries.
-
Protocol 3: FTIR Spectroscopy of Pyrazine Compounds
-
Sample Preparation:
-
Liquids (Synthetic Standards): A small drop of the neat liquid can be placed between two KBr or NaCl plates to form a thin film.
-
Solids (Synthetic Standards): Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk.
-
Volatiles from Natural Sources (Gas Phase): The eluent from a gas chromatograph can be passed through a heated light pipe in the FTIR spectrometer for real-time analysis of the separated volatile compounds.
-
-
FTIR Analysis:
-
Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).
-
Acquire a background spectrum of the empty sample holder (for KBr pellets) or the clean plates/gas cell to subtract from the sample spectrum.
-
A sufficient number of scans (e.g., 32 or 64) should be co-added to obtain a high-quality spectrum.
-
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for the spectroscopic analysis of synthetic and natural pyrazine compounds.
Caption: Workflow for the spectroscopic analysis of synthetic versus natural pyrazines.
Conclusion
The spectroscopic analysis of pyrazine compounds reveals that a pure synthetic standard and its purified natural counterpart are, for all practical purposes, identical in their NMR, MS, and IR spectra. The primary difference lies in the context of their analysis. Synthetic pyrazines are typically analyzed as pure compounds, providing clean and straightforward spectra. In contrast, natural pyrazines are often identified as components of complex mixtures, necessitating powerful separation techniques like gas chromatography prior to spectroscopic detection.
For researchers and professionals in drug development, the key takeaway is that while the intrinsic molecular properties are the same, the analytical approach and potential for co-eluting compounds or matrix effects are critical considerations when working with natural extracts. The use of certified synthetic standards is indispensable for the accurate identification and quantification of pyrazines from natural sources. This guide provides a foundational understanding of the spectroscopic characteristics of these important compounds, facilitating their effective application in research and industry.
References
- 1. 2-Methylpyrazine(109-08-0) IR Spectrum [m.chemicalbook.com]
- 2. Scaled quantum chemical calculations and FTIR, FT-Raman spectral analysis of 2-Methylpyrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. 2,5-Dimethylpyrazine | C6H8N2 | CID 31252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Battle: Cross-Validation of GC-MS and HPLC Methods for Pyrazine Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of pyrazines—a class of aromatic heterocyclic compounds crucial in flavor, fragrance, and pharmaceutical industries—is paramount. The two most common analytical techniques for this purpose, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), each offer a unique set of advantages and disadvantages. This guide provides an objective comparison of their performance for pyrazine quantification, supported by experimental data, to aid in selecting the most suitable method for your research needs.
Pyrazines are often present in complex matrices and at low concentrations, demanding highly sensitive and selective analytical methods.[1] GC-MS has traditionally been the go-to technique, especially for volatile pyrazines, due to its excellent separation efficiency and definitive identification capabilities.[2] However, recent advancements in HPLC, particularly with mass spectrometric detection (LC-MS), have positioned it as a viable and sometimes superior alternative, especially for less volatile or thermally labile pyrazines.[3]
Comparative Analysis of Method Performance
The choice between GC-MS and HPLC for pyrazine quantification hinges on a variety of factors, including the specific pyrazine compounds of interest, the sample matrix, and the desired analytical figures of merit such as sensitivity, linearity, accuracy, and precision. The following tables summarize quantitative data from various studies to facilitate a direct comparison.
Table 1: Comparison of Quantitative Performance for Pyrazine Analysis
| Parameter | GC-MS | HPLC-MS/MS |
| Linearity (R²) | ≥ 0.99 | ≥ 0.99 |
| Limit of Detection (LOD) | 0.002 - 60 ng/g | 0.01 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.006 - 180 ng/g | 0.03 - 45 ng/mL |
| Accuracy (% Recovery) | 80.7% - 117.4% | 84.36% - 103.92% |
| Precision (%RSD) | < 16% (Intra- and Inter-day) | ≤ 6.36% (Intra-day) |
Note: The presented ranges are compiled from multiple sources and may vary depending on the specific pyrazine, sample matrix, and instrumental setup.
Table 2: Detailed Validation Data for Selected Pyrazines by GC-MS
| Pyrazine | Linearity (R²) | LOD (ng/g) | LOQ (ng/g) | Accuracy (% Recovery) | Precision (%RSD) |
| 2-Methylpyrazine | > 0.99 | 2 | 6 | 91.6 - 109.2 | < 15 |
| 2,5-Dimethylpyrazine | > 0.99 | 5 | 15 | 92.1 - 108.7 | < 14 |
| 2,3,5-Trimethylpyrazine | > 0.99 | 10 | 30 | 90.5 - 107.3 | < 16 |
| 2-Ethyl-3,5-dimethylpyrazine | > 0.99 | 8 | 24 | 93.2 - 110.1 | < 13 |
Data compiled from studies on pyrazine analysis in food matrices.[4]
Table 3: Detailed Validation Data for Selected Pyrazines by UPLC-MS/MS (HPLC)
| Pyrazine | Linearity (R²) | LOD (ng/mL) | LOQ (ng/mL) | Accuracy (% Recovery) | Precision (%RSD) |
| 2,3,5,6-Tetramethylpyrazine | ≥ 0.99 | - | - | 84.36 - 103.92 | ≤ 6.36 |
| 2,6-Dimethylpyrazine | ≥ 0.99 | - | - | 85.12 - 102.54 | ≤ 5.89 |
| 2,3,5-Trimethylpyrazine | ≥ 0.99 | - | - | 86.33 - 101.98 | ≤ 6.11 |
| 2-Ethyl-3,5-dimethylpyrazine | ≥ 0.99 | - | - | 84.97 - 103.12 | ≤ 6.25 |
Data from a study on pyrazine quantification in a liquid matrix.[3] Note: Specific LOD/LOQ values were not provided in this particular study, but the method demonstrated high sensitivity.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative experimental protocols for both GC-MS and HPLC analysis of pyrazines.
GC-MS Methodology for Pyrazine Quantification
This protocol is a generalized procedure based on methods used for analyzing pyrazines in food and environmental samples.[4]
-
Sample Preparation:
-
Solid Samples: Homogenize the sample. For volatile pyrazines, headspace solid-phase microextraction (HS-SPME) is often employed. A known amount of the homogenized sample is placed in a sealed vial and heated to allow volatile compounds to partition into the headspace. An SPME fiber is then exposed to the headspace to adsorb the analytes.[1]
-
Liquid Samples: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used to extract and concentrate pyrazines. For direct analysis, a simple dilution may be sufficient.[4]
-
-
GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: Start at 40°C, hold for 2 min, ramp to 240°C at 5°C/min, and hold for 5 min.
-
Inlet: Splitless mode at 250°C.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification to enhance sensitivity and selectivity.
-
-
Data Analysis:
-
Quantification is performed by constructing a calibration curve using the peak areas of the target pyrazines from standard solutions. An internal standard is recommended to correct for variations in sample preparation and injection.
-
HPLC-MS/MS Methodology for Pyrazine Quantification
This protocol is based on a UPLC-MS/MS method for the analysis of pyrazines in liquid samples.[3][5]
-
Sample Preparation:
-
Samples are typically filtered through a 0.22 µm syringe filter prior to injection to remove any particulate matter.[5] For complex matrices, a dilution with the mobile phase may be necessary.
-
-
HPLC-MS/MS Parameters:
-
Liquid Chromatograph: Waters ACQUITY UPLC H-Class or equivalent.
-
Column: Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each target pyrazine.[5]
-
-
Data Analysis:
-
Similar to GC-MS, quantification is achieved by creating a calibration curve from the peak areas of pyrazine standards. The use of an internal standard is highly recommended.
-
Method Selection Workflow
The decision-making process for selecting the appropriate analytical method can be streamlined by considering the key characteristics of the analytes and the research objectives.
Conclusion: Making an Informed Decision
Both GC-MS and HPLC-MS/MS are powerful techniques for the quantification of pyrazines.
GC-MS excels in the analysis of volatile and thermally stable pyrazines . Its high chromatographic resolution makes it ideal for separating complex mixtures of pyrazine isomers.[2] The extensive libraries of mass spectra available for GC-MS also facilitate confident compound identification.
HPLC-MS/MS , on the other hand, is particularly advantageous for less volatile, polar, or thermally labile pyrazines . The direct injection of liquid samples often simplifies sample preparation.[3] The high selectivity of MRM in tandem mass spectrometry can mitigate matrix interferences, making it a robust choice for complex samples.[5]
Ultimately, the choice between GC-MS and HPLC for pyrazine quantification should be guided by the specific chemical properties of the target analytes, the nature of the sample matrix, and the analytical performance requirements of the study. For comprehensive pyrazine profiling, the use of both techniques can be complementary, providing a more complete picture of the pyrazine content in a sample.
References
- 1. Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu [mdpi.com]
- 4. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils [mdpi.com]
- 5. researchgate.net [researchgate.net]
The Versatile Pyrazine Scaffold: A Comparative Guide to its Structural-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The pyrazine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the development of a wide array of therapeutic agents. This guide provides a comparative analysis of the structural-activity relationships (SAR) of pyrazine-based compounds in two key therapeutic areas: oncology and infectious diseases. The data presented herein is collated from recent studies, offering a side-by-side comparison of different substitution patterns on the pyrazine core and their impact on biological activity.
Anticancer Activity of Pyrazine Derivatives
Pyrazine-based compounds have shown significant promise as anticancer agents, primarily by targeting key enzymes in signaling pathways that are often dysregulated in cancer, such as protein kinases. The following sections compare the SAR of different classes of pyrazine derivatives against various cancer cell lines and protein kinases.
####[1][2][3]triazolo[4,3-a]pyrazine Derivatives as Dual c-Met/VEGFR-2 Inhibitors
A series of[1][2][3]triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their ability to inhibit c-Met and VEGFR-2, two receptor tyrosine kinases crucial for tumor growth, angiogenesis, and metastasis. The study revealed that the substitution pattern on the triazole ring significantly influences the inhibitory activity.[2]
| Compound ID | R Group | c-Met IC50 (µM) | VEGFR-2 IC50 (µM) | A549 (lung cancer) IC50 (µM) | MCF-7 (breast cancer) IC50 (µM) | Hela (cervical cancer) IC50 (µM) |
| 17l | 4-fluorophenyl | 0.026 | 2.6 | 0.98 ± 0.08 | 1.05 ± 0.17 | 1.28 ± 0.25 |
| Foretinib (control) | - | 0.019 | - | 0.85 ± 0.11 | 0.96 ± 0.13 | 1.12 ± 0.19 |
Data sourced from a study on[1][2][3]triazolo[4,3-a]pyrazine derivatives.[2]
The data indicates that compound 17l , with a 4-fluorophenyl substituent, exhibits potent inhibitory activity against c-Met kinase, comparable to the known inhibitor Foretinib. The antiproliferative activity of 17l against the tested cancer cell lines is also significant.[2]
Chalcone-Pyrazine Hybrids
Hybrid molecules incorporating both chalcone and pyrazine pharmacophores have been investigated as potential anticancer agents. These compounds were tested against a panel of human cancer cell lines, demonstrating a broad spectrum of activity. The nature and position of substituents on the chalcone and pyrazine moieties were found to be critical for cytotoxicity.[4]
| Compound ID | Substituents | A549 (lung cancer) IC50 (µM) | Colo-205 (colon cancer) IC50 (µM) | MCF-7 (breast cancer) IC50 (µM) | DU-145 (prostate cancer) IC50 (µM) |
| 49 | - | 0.13 | 0.19 | - | - |
| 50 | - | - | - | 0.18 | - |
| 51 | - | 0.045 | - | 0.012 | 0.33 |
Data from a study on chalcone–pyrazine derivatives.[4]
Compound 51 displayed particularly potent activity against MCF-7 and A549 cell lines, with IC50 values in the nanomolar range, highlighting the potential of this hybrid scaffold.[4]
2-Aminopyrazine Derivatives as SHP2 Inhibitors
A series of 2-aminopyrazine derivatives were synthesized and evaluated for their antitumor activity, with a focus on inhibiting the SHP2 protein tyrosine phosphatase. The results demonstrated that these compounds could be potent anticancer agents.[5]
| Compound ID | R Group | H1975 (lung cancer) IC50 (µM) | MDA-MB-231 (breast cancer) IC50 (µM) |
| 3e | - | 11.84 ± 0.83 | 5.66 ± 2.39 |
| GS493 (control) | - | 19.08 ± 1.01 | 25.02 ± 1.47 |
Data from a study on 2-aminopyrazine derivatives.[5]
Compound 3e showed superior inhibitory activity against both H1975 and MDA-MB-231 cell lines compared to the known SHP2 inhibitor GS493.[5]
Antimicrobial Activity of Pyrazine Derivatives
The pyrazine scaffold is also a valuable component in the design of novel antimicrobial agents. Different substitution patterns on the pyrazine ring have been shown to impart potent activity against a range of bacterial and fungal pathogens.
Pyrazine-2-Carboxylic Acid Derivatives
A series of pyrazine-2-carboxylic acid derivatives were synthesized and evaluated for their antimicrobial activity against several clinical isolates. The study highlighted the importance of specific substitutions for broad-spectrum activity.[1]
| Compound ID | R Group | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | B. subtilis MIC (µg/mL) | S. aureus MIC (µg/mL) | C. albicans MIC (µg/mL) |
| P3 | - | 50 | >100 | 50 | 50 | >100 |
| P4 | 5-methyl | 50 | 50 | 25 | 6.25 | 3.125 |
| P6 | - | >100 | 25 | 25 | 25 | >100 |
| P7 | - | 50 | 25 | 25 | 12.5 | >100 |
| P9 | - | 50 | 25 | 25 | 12.5 | >100 |
| P10 | 3-amino | >100 | 25 | 25 | 12.5 | 3.125 |
Data from a study on pyrazine-2-carboxylic acid derivatives.[1]
The results indicate that compound P4 , with a 5-methyl substitution, demonstrated potent and broad-spectrum antimicrobial activity, particularly against S. aureus and C. albicans. The presence of a free amino group on the pyrazine or pyrimidine ring in compounds P4 and P10 was suggested to contribute to their antimicrobial efficacy.[1]
Experimental Protocols
In Vitro Kinase Inhibition Assay (for c-Met/VEGFR-2)
The inhibitory activity of the compounds against c-Met and VEGFR-2 kinases was determined using a standard kinase assay. Briefly, the kinase, substrate, and ATP were incubated with varying concentrations of the test compounds in a buffer solution. The reaction was allowed to proceed for a specified time at a controlled temperature. The amount of phosphorylated substrate was then quantified, typically using a luminescence-based method or by detecting the consumption of ATP. The IC50 value, representing the concentration of the inhibitor required to reduce kinase activity by 50%, was calculated from the dose-response curves.[2]
Cell Viability Assay (MTT Assay)
The antiproliferative activity of the compounds against cancer cell lines was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Cancer cells were seeded in 96-well plates and incubated with various concentrations of the test compounds for a specified period (e.g., 72 hours). After incubation, MTT solution was added to each well and incubated for a further 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals were then dissolved in a suitable solvent (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values were determined by plotting the percentage of cell viability against the compound concentration.[5]
Antimicrobial Susceptibility Testing (Microbroth Dilution Method)
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains was determined using the microbroth dilution method. A serial two-fold dilution of each compound was prepared in a liquid growth medium in 96-well microtiter plates. A standardized inoculum of the test microorganism was added to each well. The plates were incubated under appropriate conditions (e.g., 37°C for 24-48 hours). The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.[6][7]
Visualizations
Signaling Pathway Diagram
Caption: A representative receptor tyrosine kinase signaling pathway targeted by pyrazine-based inhibitors.
Experimental Workflow Diagram
Caption: A general experimental workflow for the structural-activity relationship (SAR) study of pyrazine-based compounds.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. scilit.com [scilit.com]
- 6. turkjps.org [turkjps.org]
- 7. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Inter-laboratory Validation of Pyrazine Analysis Protocols
For researchers, scientists, and drug development professionals, the accurate and precise quantification of pyrazines is critical. These heterocyclic aromatic compounds are not only key contributors to the aroma and flavor of various food products but are also implicated in cell signaling pathways and are relevant in pharmaceutical research. This guide provides an objective comparison of common analytical protocols for pyrazine analysis, supported by experimental data, to aid in method selection and validation.
This guide delves into the prevalent chromatographic techniques for pyrazine analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). We will explore their performance characteristics, drawing from various validation studies, and provide detailed experimental protocols for sample preparation and analysis.
Comparative Analysis of Analytical Methods
The choice of analytical methodology for pyrazine analysis is often dictated by the sample matrix, the target pyrazines, and the required sensitivity and selectivity. The following tables summarize the quantitative performance data for GC-MS and UPLC-MS/MS based on published validation studies.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the analysis of volatile and semi-volatile compounds like pyrazines. Coupled with various sample preparation methods such as Solid-Phase Microextraction (SPME), it offers high sensitivity.
| Performance Metric | MHS-SPME-arrow-GC-MS[1] | HS-SPME-GC-MS |
| Limit of Detection (LOD) | 2 - 60 ng/g | <200 ng/L |
| Limit of Quantitation (LOQ) | 6 - 180 ng/g | Not specified |
| Precision (RSD) | < 16% (intra- and inter-day) | Not specified |
| Recovery | 91.6 - 109.2% | Satisfied in all cases |
| **Linearity (R²) ** | > 0.99 | > 0.99 |
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS provides a powerful alternative for the analysis of less volatile or thermally labile pyrazines and is particularly suitable for complex liquid matrices.
| Performance Metric | UPLC-MS/MS[2] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3 |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10 |
| Precision (RSD) | Method dependent |
| Recovery | (measured conc. after addition - measured conc. in non-spiked sample) / added conc. x 100% |
| **Linearity (R²) ** | Not specified |
Experimental Protocols
Detailed and validated experimental protocols are the cornerstone of reproducible and reliable results. Below are outlines of key experimental procedures for pyrazine analysis.
Sample Preparation: Multiple Headspace Solid-Phase Microextraction (MHS-SPME)
This method is particularly effective for extracting volatile pyrazines from complex matrices like edible oils.[1]
Workflow for MHS-SPME Sample Preparation
Caption: Workflow for MHS-SPME sample preparation for pyrazine analysis.
Detailed Steps:
-
Sample Preparation: Accurately weigh the sample (e.g., 5g of oil) into a headspace vial.
-
Internal Standard: Add a known concentration of an internal standard.
-
Equilibration: Seal the vial and pre-incubate at a set temperature (e.g., 60°C) for a specific time (e.g., 20 minutes) to allow volatiles to equilibrate in the headspace.
-
Extraction: Expose the SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 40 minutes) at the same temperature.
-
Desorption: Retract the fiber and insert it into the hot GC inlet for thermal desorption of the analytes.
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is a classic method for extracting pyrazines from liquid samples.[3][4]
Workflow for Liquid-Liquid Extraction
Caption: General workflow for liquid-liquid extraction of pyrazines.
Detailed Steps:
-
Sample pH Adjustment: Adjust the pH of the aqueous sample as required.
-
Solvent Addition: Add an appropriate immiscible organic solvent (e.g., dichloromethane or methyl-t-butyl ether).
-
Extraction: Shake the mixture vigorously for a set time to facilitate the transfer of pyrazines into the organic phase.
-
Phase Separation: Allow the layers to separate, or aid separation by centrifugation.
-
Collection: Carefully collect the organic layer.
-
Repeat: Repeat the extraction process with fresh solvent to ensure complete recovery.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate to a small volume before analysis.
Pyrazine Signaling Pathways
Beyond their role in flavor and aroma, pyrazines are involved in microbial communication, specifically quorum sensing. This is a cell-to-cell communication process that allows bacteria to coordinate their behavior in response to population density.
Pyrazine-Mediated Quorum Sensing in Bacteria
Caption: Simplified diagram of a pyrazine-mediated quorum sensing pathway.
In this pathway, bacteria produce and release pyrazine molecules, which act as autoinducers. As the bacterial population density increases, the concentration of these pyrazines in the environment also increases. Once a threshold concentration is reached, the pyrazines bind to specific receptor proteins within the bacterial cells, triggering a signaling cascade that leads to the coordinated expression of target genes. This can result in various collective behaviors, such as biofilm formation, virulence factor production, and antibiotic resistance. The study of these pathways is crucial for developing new antimicrobial strategies.
Conclusion
The selection of an appropriate analytical protocol for pyrazine analysis is a critical decision for researchers. Both GC-MS and UPLC-MS/MS offer robust and reliable methods for the quantification of pyrazines, each with its own set of advantages. While GC-MS is often favored for its high sensitivity for volatile pyrazines, especially when combined with SPME, UPLC-MS/MS provides a powerful tool for a broader range of pyrazines in complex liquid samples. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for their specific analytical needs, ultimately contributing to the generation of high-quality, reproducible data in the fields of food science, flavor chemistry, and pharmaceutical development.
References
- 1. mdpi.com [mdpi.com]
- 2. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Pyrazine Derivatives in Flavor Models, with a Focus on Acetyl Trimethylpyrazines
An Objective Analysis for Researchers and Flavor Scientists
In the intricate world of flavor chemistry, pyrazines are renowned for imparting desirable roasted, nutty, and savory notes to a wide range of food products. This guide provides a comparative efficacy analysis of 1-(3,5,6-Trimethylpyrazin-2-yl)ethanone, a member of the acetyl pyrazine family, against other key pyrazine derivatives. Due to the limited specific data available for this compound, this comparison will also include the more extensively studied and commercially significant 2,3,5-Trimethylpyrazine and 2-Acetyl-3-methylpyrazine to provide a comprehensive overview for researchers, scientists, and professionals in drug and flavor development.
The selection of a flavor compound is a critical decision in product formulation, hinging on factors such as desired sensory profile, flavor intensity, odor threshold, and stability. This guide aims to furnish an objective comparison based on available experimental data to aid in this selection process.
Data Presentation: A Comparative Overview of Pyrazine Derivatives
The following tables summarize the key characteristics of the selected pyrazine compounds, offering a side-by-side comparison of their flavor profiles and reported odor thresholds.
Table 1: Comparative Flavor Profiles of Selected Pyrazine Derivatives
| Compound | Chemical Structure | IUPAC Name | CAS Number | Predominant Flavor Notes | Common Applications |
| Target Compound | (Structure of 2-Acetyl-3,5,6-trimethylpyrazine) | This compound | Not readily available | Roasted, nutty, popcorn-like (inferred from related compounds).[1] | Baked goods, snacks, coffee, cocoa.[1][2] |
| Alternative 1 | (Structure of 2,3,5-Trimethylpyrazine) | 2,3,5-Trimethylpyrazine | 14667-55-1 | Nutty, earthy, cocoa-like, baked potato, roasted peanut.[3][4] | Chocolate, coffee, baked goods, savory snacks.[2][4] |
| Alternative 2 | (Structure of 2-Acetyl-3-methylpyrazine) | 1-(3-Methylpyrazin-2-yl)ethanone | 23787-80-6 | Roasted, nutty, popcorn, with some heat stability.[1][5] | A wide range of heated flavor profiles.[1] |
Table 2: Odor Thresholds of Pyrazine Derivatives
| Compound | Odor Threshold in Water (ppb) | Medium | Noteworthy Observations |
| Target Compound | Data not readily available | - | - |
| Alternative 1 | 400[4][6] | Water | Widely used as a component in modern cocoa and chocolate flavors.[4][6] |
| Alternative 2 | Data not readily available | - | Considered a very effective flavorant in a wide range of heated profiles.[1] |
Note: Odor thresholds can vary significantly based on the purity of the compound and the matrix in which it is evaluated.
Experimental Protocols: Methodologies for Efficacy Evaluation
To ensure objective and reproducible comparisons of flavor compounds, standardized experimental protocols are essential. The following sections detail the methodologies for sensory and analytical evaluations.
Sensory Evaluation: Quantitative Descriptive Analysis (QDA)
Objective: To identify and quantify the sensory attributes of pyrazine derivatives.
Materials:
-
Purified pyrazine compounds (dissolved in an appropriate solvent, e.g., propylene glycol, at a standardized concentration).
-
Odor-free water and unsalted crackers for palate cleansing.
-
A panel of 8-12 trained sensory assessors.
-
A sensory evaluation booth with controlled lighting and ventilation.
-
Data collection software.
Procedure:
-
Panel Training: Panelists are trained over several sessions to recognize and scale the intensity of key aroma attributes associated with pyrazines (e.g., nutty, roasted, cocoa, popcorn, earthy).
-
Sample Preparation: Test solutions of each pyrazine compound are prepared at concentrations determined to be safe and effective for sensory evaluation. Samples are coded with random three-digit numbers.
-
Evaluation: Panelists are presented with the samples in a randomized order. They are instructed to assess the aroma and flavor of each sample and rate the intensity of the agreed-upon attributes on a structured scale (e.g., a 15-point scale).
-
Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed to determine the mean intensity for each attribute for each compound. Analysis of variance (ANOVA) can be used to identify significant differences between the compounds.
Analytical Evaluation: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify the concentration of pyrazine compounds in a sample matrix.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
A suitable capillary column (e.g., DB-5ms).
-
Helium as the carrier gas.
-
A standard solution of the pyrazine compound of interest.
-
The sample matrix (e.g., a food product).
-
Solid-phase microextraction (SPME) fibers for headspace analysis.
Procedure:
-
Sample Preparation: A known amount of the sample is placed in a sealed vial. For headspace analysis, an SPME fiber is exposed to the headspace above the sample for a defined period to adsorb the volatile compounds.
-
GC-MS Analysis: The SPME fiber is then introduced into the hot injection port of the GC, where the adsorbed volatiles are desorbed and separated on the capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.
-
Identification and Quantification: The mass spectrum of each separated compound is compared to a library of known spectra for identification. Quantification is achieved by comparing the peak area of the target pyrazine to a calibration curve generated from standard solutions of known concentrations.
Mandatory Visualizations
Olfactory Signaling Pathway for Pyrazine Perception
The perception of pyrazine aromas is initiated by the binding of these volatile compounds to specific olfactory receptors in the nasal cavity. This interaction triggers a signaling cascade that results in the perception of smell in the brain.
Caption: Simplified diagram of the olfactory signal transduction pathway initiated by pyrazine binding.
Experimental Workflow for Sensory Evaluation
The following diagram illustrates a typical workflow for the sensory evaluation of flavor compounds using Quantitative Descriptive Analysis.
References
- 1. perfumerflavorist.com [perfumerflavorist.com]
- 2. 2-acetyl-3,5(or 6)-dimethyl pyrazine, 72797-17-2 [thegoodscentscompany.com]
- 3. Analysis of Pyrazine Compounds of Sauce-flavor Baijiu from Different Regions [agris.fao.org]
- 4. 2,3,5-trimethyl pyrazine, 14667-55-1 [thegoodscentscompany.com]
- 5. chembk.com [chembk.com]
- 6. 2,3,5-trimethyl pyrazine, 14667-55-1 [perflavory.com]
Safety Operating Guide
Essential Safety and Logistics for Handling 1-(3,5,6-Trimethylpyrazin-2-yl)ethanone
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling specialized chemical compounds. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 1-(3,5,6-Trimethylpyrazin-2-yl)ethanone, a compound likely to be encountered in flavor and fragrance research, as well as pharmaceutical development. Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Minimum PPE Requirements:
-
Eye Protection: Chemical splash goggles that meet ANSI Z.87.1 standards are required. A face shield should be worn over safety glasses if there is a risk of splashing or a highly exothermic reaction.[4]
-
Hand Protection: Chemical-resistant gloves are essential. While disposable nitrile gloves offer broad short-term protection, it is advisable to consult the glove manufacturer's chemical resistance guide for specific recommendations.[4][5] For ketones, butyl or neoprene gloves may offer better resistance than standard nitrile.[5][6] Gloves should be inspected before each use and changed immediately upon contact with the chemical.[4]
-
Body Protection: A flame-retardant lab coat, fully buttoned, should be worn over clothing made of natural fibers like cotton.[4] Long pants and closed-toe, closed-heel shoes are also required to cover as much skin as possible.[4]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors. If engineering controls are insufficient to maintain exposure below permissible limits, a NIOSH-approved respirator is necessary.[4]
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will minimize the risk of exposure and accidents.
-
Preparation:
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that an emergency shower and eyewash station are accessible and operational.[7]
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don the required personal protective equipment as outlined above.
-
-
Handling:
-
Keep the container of this compound tightly closed when not in use.[2]
-
Avoid contact with skin, eyes, and clothing.[8]
-
Keep away from heat, sparks, open flames, and other sources of ignition as the compound is likely combustible.[2][3][8]
-
Use non-sparking tools and explosion-proof equipment if handling large quantities.[2]
-
Ground/bond the container and receiving equipment to prevent static discharge.[2]
-
-
In Case of a Spill:
-
Evacuate the immediate area.
-
Remove all sources of ignition.[8]
-
For small spills, absorb the material with an inert absorbent such as sand, silica gel, or a universal binder.[2]
-
Collect the absorbed material into a suitable, closed container for disposal.[2]
-
Ventilate the area and wash the spill site after the material has been removed.
-
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental harm.
-
Waste Characterization: This compound should be treated as a hazardous chemical waste.
-
Containerization: Collect all waste, including unused product and contaminated disposables (e.g., gloves, absorbent materials), in a clearly labeled, sealed container.
-
Disposal Route: Dispose of the chemical waste through an approved hazardous waste disposal plant.[8] Do not empty into drains or release into the environment.[1][8] Chemical waste generators must adhere to local, regional, and national hazardous waste regulations for complete and accurate classification and disposal.[8]
Quantitative Data Summary
The following table summarizes key quantitative data for a closely related compound, 2,3,5-Trimethylpyrazine, which can serve as a conservative proxy for safety planning.
| Property | Value | Source |
| Flash Point | 80 °C / 176 °F | [8] |
| Oral LD50 (rat) | 806 mg/kg | [9] |
| UN Number | 1993 | [9] |
| Hazard Class | 3 (Flammable Liquid) | [9] |
| Packing Group | III | [9] |
Experimental Workflow and Safety Logic
The following diagrams illustrate the logical flow for safely handling this compound and the decision-making process for selecting appropriate personal protective equipment.
Caption: Workflow for Safe Handling of this compound.
Caption: PPE Selection Logic for Handling Pyrazine and Ketone Compounds.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. prod.adv-bio.com [prod.adv-bio.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. hsa.ie [hsa.ie]
- 6. ehs.utk.edu [ehs.utk.edu]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. fishersci.com [fishersci.com]
- 9. elan-chemical.com [elan-chemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
